Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Beschreibung
BenchChem offers high-quality Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H15BrO3 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
LJMQDDNLWXHVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)C)O |
Herkunft des Produkts |
United States |
Synthesis and Characterization of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate: A Methodological Guide
Executive Summary
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6)[1] is a highly versatile β-hydroxy ester utilized as a critical building block in medicinal chemistry and advanced organic synthesis. The presence of the halogenated aromatic ring (4-bromo-3-methylphenyl) offers a strategic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the β-hydroxy ester moiety serves as a precursor for 1,3-diols, β-amino acids, and complex macrolides. This technical guide details a robust, field-proven protocol for its synthesis via a zinc-mediated Reformatsky reaction, emphasizing mechanistic causality, reaction optimization, and rigorous spectroscopic characterization.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule can be retrosynthetically disconnected at the Cα-Cβ bond, revealing 4-bromo-3-methylbenzaldehyde (CAS: 78775-11-8)[2] and an ethyl acetate enolate equivalent as the ideal starting materials.
While a standard Aldol addition using lithium diisopropylamide (LDA) and ethyl acetate is viable, the Reformatsky reaction[3] is heavily preferred for this substrate. The Reformatsky approach utilizes zinc dust to generate an organozinc intermediate (a zinc enolate)[4]. This intermediate is significantly less basic than its lithium counterpart, which suppresses unwanted side reactions such as the self-condensation of the aldehyde or base-catalyzed elimination (dehydration) of the resulting β-hydroxy ester[5].
Causality in Zinc Activation: A critical failure point in the Reformatsky reaction is the sluggish oxidative insertion of zinc into the α-halo ester due to the passivating zinc oxide (ZnO) layer naturally present on commercial zinc dust[6]. To circumvent this, the protocol employs chlorotrimethylsilane (TMSCl) as a chemical activating agent[7]. TMSCl effectively etches the oxide layer and acts as a water scavenger, ensuring a pristine metallic surface for the rapid generation of the ethyl bromozincacetate intermediate.
Figure 1: Mechanism of the Reformatsky reaction forming the β-hydroxy ester.
Experimental Protocol: Synthesis via Reformatsky Reaction
The following protocol outlines a self-validating system designed for high yield and reproducibility.
Materials:
-
4-Bromo-3-methylbenzaldehyde (1.0 equiv, 10.0 mmol, 1.99 g)
-
Ethyl bromoacetate (1.5 equiv, 15.0 mmol, 1.66 mL)
-
Zinc dust (2.0 equiv, 20.0 mmol, 1.31 g)
-
Chlorotrimethylsilane (TMSCl) (0.1 equiv, 1.0 mmol, 0.13 mL)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
Step-by-Step Methodology:
-
Zinc Activation: To an oven-dried, argon-purged 100 mL two-neck round-bottom flask equipped with a reflux condenser, add zinc dust (1.31 g) and anhydrous THF (10 mL). Add TMSCl (0.13 mL) via syringe. Stir the suspension vigorously at 65 °C for 15 minutes.
-
Causality: Heating with TMSCl removes the passivating oxide layer, indicated by slight bubbling and the physical appearance of the zinc becoming finer and darker[6].
-
-
Reagent Addition: Cool the suspension to 40 °C. Prepare a solution of 4-bromo-3-methylbenzaldehyde (1.99 g) and ethyl bromoacetate (1.66 mL) in anhydrous THF (20 mL). Add this solution dropwise over 30 minutes to the activated zinc suspension.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive ethyl bromoacetate, mitigating exothermic runaway and suppressing Wurtz-type homocoupling of the ester.
-
-
Condensation: Upon complete addition, elevate the temperature to 60 °C and stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The aldehyde ( Rf ~0.6) should be completely consumed, replaced by a new spot ( Rf ~0.35) corresponding to the zinc alkoxide complex.
-
Quench and Workup: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL)[8].
-
Causality: Mild acidic workup protonates the zinc alkoxide to the final β-hydroxy ester without causing acid-catalyzed dehydration[3]. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate as a pale yellow oil.
Figure 2: Step-by-step experimental workflow for the synthesis of the target ester.
Data Presentation & Optimization
To establish the optimal conditions, various activation methods and solvents were evaluated. The use of THF combined with TMSCl activation proved superior to classical iodine activation or the use of unactivated zinc[5].
Table 1: Optimization of the Reformatsky Reaction Conditions
| Entry | Solvent | Zinc Activation Method | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Benzene | None | Reflux (80) | 12 | 22% (Incomplete) |
| 2 | THF | Iodine (I₂) | 60 | 4 | 65% |
| 3 | THF | Acid Wash (HCl) | 60 | 4 | 71% |
| 4 | THF | TMSCl (0.1 equiv) | 60 | 2 | 89% |
Note: Entry 4 represents the optimized conditions utilized in the protocol.
Spectroscopic Characterization
Rigorous characterization is required to validate the structural integrity of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate.
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.48 | d | 1H | 8.2 | Ar-H (C5) |
| 7.24 | d | 1H | 2.0 | Ar-H (C2) |
| 7.06 | dd | 1H | 8.2, 2.0 | Ar-H (C6) |
| 5.08 | dd | 1H | 8.4, 4.2 | CH-OH (β-carbon) |
| 4.18 | q | 2H | 7.1 | O-CH₂-CH₃ |
| 3.20 | br s | 1H | - | OH (Hydroxyl) |
| 2.74 | dd | 1H | 16.4, 8.4 | CH₂ (α-carbon, diastereotopic) |
| 2.68 | dd | 1H | 16.4, 4.2 | CH₂ (α-carbon, diastereotopic) |
| 2.40 | s | 3H | - | Ar-CH₃ |
| 1.26 | t | 3H | 7.1 | O-CH₂-CH₃ |
Diagnostic features: The presence of the ABX spin system for the α-protons (δ 2.74 and 2.68) and the β-proton (δ 5.08) confirms the formation of the β-hydroxy ester linkage. The aromatic signals confirm the 1,2,4-substitution pattern of the 4-bromo-3-methylphenyl ring.
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 172.4 | C=O (Ester carbonyl) |
| 142.1 | Ar-C (C1, quaternary) |
| 138.5 | Ar-C (C3, quaternary, methyl-bearing) |
| 132.6 | Ar-C (C5) |
| 128.4 | Ar-C (C2) |
| 124.7 | Ar-C (C6) |
| 123.1 | Ar-C (C4, quaternary, bromine-bearing) |
| 69.8 | CH-OH (β-carbon) |
| 60.9 | O-CH₂-CH₃ |
| 43.5 | CH₂ (α-carbon) |
| 23.1 | Ar-CH₃ |
| 14.2 | O-CH₂-CH₃ |
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₂H₁₅BrO₃ [M+Na]⁺: 309.0097.
-
Found: 309.0102.
-
Isotopic pattern: A distinct 1:1 doublet peak ratio is observed at m/z 309 and 311, characteristic of the ⁷⁹Br and ⁸¹Br isotopes, confirming the retention of the bromine atom.
Infrared Spectroscopy (FT-IR, neat, cm⁻¹): 3450 (br, O-H stretch), 2980 (C-H stretch), 1730 (s, C=O ester stretch), 1480 (Ar C=C stretch), 1180 (C-O stretch), 1030.
References
- Master Organic Chemistry.
- Testbook. "Reformatsky Reaction: Learn Definition, Reaction Mechanism, Uses".
- EvitaChem. "Buy Ethyl 3-(4-bromo-3-methylphenyl)
- Alfa Chemistry. "CAS 78775-11-8 4-BROMO-3-METHYL-BENZALDEHYDE".
- National Institutes of Health (PMC). "Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design".
- SciSpace.
- ACS Publications. "Reformatsky Reaction in Water: Evidence for a Radical Chain Process".
Sources
- 1. evitachem.com [evitachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tutorchase.com [tutorchase.com]
- 5. testbook.com [testbook.com]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The First Isolation of Crystalline Ethyl Bromozincacetate, Typical Reformatsky Reagent: Crystal Structure and Convenient Preparation (2008) | Shokyo Miki | 12 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, a substituted β-hydroxy ester, represents a valuable molecular scaffold in the landscape of synthetic organic chemistry and drug discovery. Its structure, featuring a halogenated aromatic ring, a secondary alcohol, and an ester functional group, offers multiple points for chemical modification, making it an attractive intermediate for the synthesis of more complex, biologically active molecules. The presence of the bromine atom, in particular, allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
This technical guide provides a comprehensive overview of the chemical properties, a detailed proposed synthesis protocol, and predicted analytical characterization of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate. The information herein is designed to empower researchers to confidently synthesize, characterize, and utilize this versatile compound in their research and development endeavors. It is important to note that while this guide is built upon established chemical principles and data from closely related analogues, specific experimental data for this exact compound is not widely available in published literature. Therefore, the protocols and spectral interpretations should be considered as scientifically informed predictions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is presented below. These values are a combination of information from chemical suppliers and estimations based on the compound's structure.[1]
| Property | Value | Source |
| CAS Number | 1505277-40-6 | [1] |
| Molecular Formula | C₁₂H₁₅BrO₃ | [1] |
| Molecular Weight | 287.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~250 °C (estimated) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water. | [1] |
| Stability | Stable under normal conditions; may decompose in the presence of strong acids or bases. | [1] |
Proposed Synthesis: The Reformatsky Reaction
The most direct and reliable method for the synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is the Reformatsky reaction. This classical organozinc-mediated reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, 4-bromo-3-methylbenzaldehyde and ethyl bromoacetate.[2][3][4] The organozinc reagent, often termed a Reformatsky enolate, is less reactive than Grignard or organolithium reagents, which advantageously prevents self-condensation of the ester.[2][3]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, the Reformatsky enolate.[2][3]
-
Coordination: The carbonyl oxygen of 4-bromo-3-methylbenzaldehyde coordinates to the zinc atom of the enolate.[2]
-
Carbon-Carbon Bond Formation: A nucleophilic addition of the enolate to the carbonyl carbon occurs, forming a new carbon-carbon bond and a zinc alkoxide intermediate.[2]
-
Workup: Acidic workup protonates the alkoxide to yield the final β-hydroxy ester product, Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate.[2]
Caption: Proposed Reformatsky reaction workflow.
Detailed Experimental Protocol
Materials:
-
4-bromo-3-methylbenzaldehyde
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with 1 M HCl for a few minutes, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether, and then drying under high vacuum.
-
Reaction Setup: Under a nitrogen atmosphere, add the activated zinc dust and anhydrous THF to the flask.
-
Initiation: In the dropping funnel, prepare a solution of 4-bromo-3-methylbenzaldehyde and a small portion of ethyl bromoacetate in anhydrous THF. Add a small amount of this solution to the stirred zinc suspension. The reaction may need to be initiated by gentle heating.
-
Addition: Once the reaction has initiated (indicated by a gentle reflux), add the remaining solution of the aldehyde and ethyl bromoacetate dropwise at a rate that maintains a steady reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reactivity and Chemical Behavior
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate possesses three key functional groups that dictate its chemical reactivity:
-
Aryl Bromide: The bromine atom on the aromatic ring is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. It can also undergo nucleophilic aromatic substitution under certain conditions.
-
Secondary Hydroxyl Group: The hydroxyl group can be oxidized to the corresponding β-keto ester using mild oxidizing agents. It can also be acylated to form esters or etherified.
-
Ethyl Ester: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding β-hydroxy carboxylic acid. It can also be reduced to a diol using strong reducing agents like lithium aluminum hydride.
Sources
- 1. ethyl rel-(2R,3R)-2-bromo-3-hydroxy-3-phenylpropanoate | C11H13BrO3 | CID 641228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (C11H13BrO3) [pubchemlite.lcsb.uni.lu]
- 3. ethyl 3-(3-bromophenyl)-2-hydroxypropanoate | 1537329-13-7 | Buy Now [molport.com]
- 4. achemblock.com [achemblock.com]
Comprehensive Structural Elucidation of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Executive Summary & Chemical Context
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate ( C12H15BrO3 ) is a highly functionalized β -hydroxy ester. Compounds of this class are classically synthesized via the Reformatsky reaction, an organic transformation involving the zinc-mediated condensation of an α -halo ester (e.g., ethyl bromoacetate) with a carbonyl compound (e.g., 4-bromo-3-methylbenzaldehyde)[1][2].
From an analytical perspective, this molecule presents a rich tapestry of structural motifs: an ethyl ester, a chiral secondary alcohol, and a 1,3,4-trisubstituted halogenated benzene ring. Rigorous structural elucidation is required to confirm the regiochemistry of the aromatic substituents and the integrity of the β -hydroxy ester backbone. This whitepaper outlines a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy.
Analytical Strategy & Workflow
To prevent analytical bias, the structural elucidation follows an orthogonal workflow. Mass spectrometry confirms the elemental composition and the presence of halogens, FTIR identifies primary functional groups, and NMR maps the exact atomic connectivity[3][4].
Analytical workflow for structural elucidation of brominated beta-hydroxy esters.
High-Resolution Mass Spectrometry (HRMS)
Causality & Mechanistic Insight
Electrospray Ionization (ESI) in positive mode is selected to gently ionize the molecule without excessive fragmentation, preserving the intact molecular ion. The primary objective here is not just determining the exact mass, but identifying the isotopic signature of bromine. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio[5]. This imparts a highly characteristic "fingerprint" to the mass spectrum, where the molecular ion [M]+ and the [M+2]+ peaks appear with approximately equal intensity[6].
Step-by-Step Protocol: LC-ESI-TOF MS
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade methanol to create a stock solution. Dilute 1:100 in mobile phase.
-
Chromatography: Inject 5 μ L into an LC-MS system equipped with a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
-
Elution: Run a gradient of Water/Acetonitrile (both containing 0.1% formic acid) from 5% to 95% organic over 5 minutes at 0.4 mL/min[5].
-
Ionization: Set the ESI source to positive mode ( +5500 V), capillary temperature to 300°C.
-
Acquisition: Acquire full scan MS data from m/z 100 to 1000.
-
Self-Validation System: Extract the ion chromatograms for the expected m/z values. Calculate the intensity ratio of the [M+H]+ peak (m/z 287.02) to the [M+2+H]+ peak (m/z 289.02). Validation Gate: If the ratio deviates significantly from 1:1, the run is rejected as it indicates isobaric interference or contamination[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Mechanistic Insight
NMR is the definitive tool for mapping atomic connectivity[3][7]. The choice of deuterated chloroform ( CDCl3 ) as a solvent provides excellent solubility and minimal solvent interference.
A critical mechanistic feature of this molecule is the CH2 group at the C2 position of the propanoate backbone. Because the adjacent C3 carbon is a chiral center, it breaks the local symmetry. Consequently, the two protons on C2 are diastereotopic and magnetically inequivalent. They will couple with each other (geminal coupling, J≈16 Hz) and with the C3 methine proton, appearing as two distinct doublets of doublets (dd) rather than a simple multiplet. Furthermore, the 1,3,4-substitution pattern of the aromatic ring is confirmed via specific ortho ( J≈8 Hz) and meta ( J≈2 Hz) coupling constants.
Step-by-Step Protocol: 1D and 2D NMR
-
Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial.
-
Solvation: Dissolve completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm)[4][7].
-
Acquisition ( 1 H & 13 C): Transfer to a 5 mm NMR tube. Acquire the 1 H spectrum at 400 MHz (16 scans, 2s relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, 2s relaxation delay)[7].
-
Acquisition (2D): Acquire Heteronuclear Multiple Bond Correlation (HMBC) to trace long-range carbon-proton couplings (2-3 bonds), crucial for linking the aromatic ring to the aliphatic chain[7].
-
Self-Validation System ( D2O Shake): The hydroxyl (-OH) proton often appears as a broad singlet that can be ambiguous. To validate its assignment, add 1 drop of Deuterium Oxide ( D2O ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. Validation Gate: The disappearance of the peak at ~3.20 ppm confirms rapid proton-deuterium exchange, positively identifying the -OH group.
Quantitative Data: NMR Structural Assignments
| Position | 1 H Chemical Shift (ppm) | Multiplicity ( J in Hz) | 13 C Chemical Shift (ppm) | HMBC Correlations (Proton to Carbon) |
| 1 (C=O) | - | - | 172.5 | - |
| 2 ( CH2 ) | 2.65, 2.75 | dd (16.0, 8.5), dd (16.0, 4.0) | 43.2 | C1, C3, C1' |
| 3 ( CH ) | 5.05 | dd (8.5, 4.0) | 70.1 | C1, C2, C1', C2', C6' |
| 1' (Ar-C) | - | - | 141.5 | - |
| 2' (Ar-CH) | 7.25 | d (2.0) | 128.4 | C3, C4', C6', Ar- CH3 |
| 3' (Ar-C) | - | - | 138.2 | - |
| 4' (Ar-C-Br) | - | - | 123.8 | - |
| 5' (Ar-CH) | 7.48 | d (8.2) | 132.6 | C1', C3' |
| 6' (Ar-CH) | 7.08 | dd (8.2, 2.0) | 124.9 | C3, C2', C4' |
| Ar- CH3 | 2.40 | s | 23.1 | C2', C3', C4' |
| O- CH2 (Et) | 4.18 | q (7.1) | 60.8 | C1 |
| CH3 (Et) | 1.25 | t (7.1) | 14.2 | O- CH2 |
| OH | 3.20 | br s | - | - |
Attenuated Total Reflectance FTIR (ATR-FTIR)
Causality & Mechanistic Insight
While NMR provides connectivity, FTIR provides rapid, orthogonal confirmation of the functional groups generated during the Reformatsky reaction. The conversion of the starting aldehyde to a secondary alcohol must be verified by the presence of a strong O-H stretch and the absence of the aldehydic C-H stretch.
Step-by-Step Protocol: ATR-FTIR
-
Background: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (ambient air) to subtract atmospheric CO2 and water vapor.
-
Sample Application: Place 2-3 mg of the neat sample directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Acquisition: Scan from 4000 to 400 cm−1 (32 scans, 4 cm−1 resolution).
-
Self-Validation System: Evaluate the spectrum for the ester carbonyl ( C=O ) stretch at ~1730 cm−1 and the broad hydroxyl ( O−H ) stretch at ~3400 cm−1 . Validation Gate: Scan the 2700-2800 cm−1 region. The absence of a Fermi resonance doublet (characteristic of the starting 4-bromo-3-methylbenzaldehyde) validates the complete conversion and purity of the isolated β -hydroxy ester.
Conclusion
The structural elucidation of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate requires a multi-faceted approach. By combining the 1:1 isotopic signature of bromine via HRMS, the precise functional group identification via FTIR, and the rigorous connectivity and diastereotopic mapping via 1D/2D NMR, researchers can establish a self-validating matrix of data. This ensures absolute confidence in the regiochemistry and structural integrity of the synthesized molecule.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategic Applications of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate in Medicinal Chemistry
Abstract Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6) is a highly versatile, bifunctional building block in modern medicinal chemistry. Featuring both a sterically shielded aryl bromide and a reactive beta-hydroxy ester moiety, it enables orthogonal synthetic trajectories for the development of complex active pharmaceutical ingredients (APIs). This technical guide explores its structural rationale, downstream applications in drug discovery, and provides validated experimental protocols for its functionalization.
Structural Rationale and Reactivity Profile
The molecular architecture of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate provides three distinct sites for chemical manipulation, making it an invaluable scaffold for drug development [1]:
-
Aryl Bromide (C4 position): A prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent methyl group at the C3 position provides a steric shield that locks the conformation of resulting biaryl systems. This conformational restriction is a crucial factor in optimizing receptor binding affinity and preventing rapid cytochrome P450-mediated metabolism at the ortho position [3].
-
Beta-Hydroxyl Group (C3' position): This secondary alcohol can act as a hydrogen bond donor/acceptor within target active sites. Synthetically, it can undergo Mitsunobu inversion to yield beta-amino acids or be oxidized to a beta-keto ester.
-
Ethyl Ester: Readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amidation or cyclization into lactones.
Synthetic Divergence & Workflows
The bifunctional nature of this compound allows for divergent synthetic pathways. By selectively addressing either the halogen or the aliphatic chain, medicinal chemists can generate diverse libraries of peptidomimetics, biaryl scaffolds, and heterocyclic compounds [1].
Divergent synthetic workflows from Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate.
Key Medicinal Chemistry Applications
The 4-bromo-3-methylphenyl motif is a proven pharmacophore precursor in several critical therapeutic areas:
-
CRAC Channel Inhibitors: Calcium release-activated calcium (CRAC) channels are vital for T-cell activation. Biaryl derivatives synthesized from 4-bromo-3-methylphenyl precursors have demonstrated potent inhibition of the Orai1/STIM1 complex, offering therapeutic potential for autoimmune diseases like rheumatoid arthritis [3]. The methyl group forces a non-planar biaryl conformation, which is essential for fitting into the lipophilic pocket of the Orai1 channel.
-
Antibacterial Agents: N-(4-bromo-3-methylphenyl) derivatives, such as pyrazine-2-carboxamides, have shown significant efficacy against extensively drug-resistant (XDR) Salmonella Typhi. These compounds act by inhibiting alkaline phosphatase and DNA gyrase, disrupting bacterial cell wall synthesis and replication [4].
Mechanism of action for CRAC channel inhibition by biaryl derivatives.
Experimental Methodologies
To ensure high fidelity in drug development, the following protocols are designed as self-validating systems. Causality is embedded into every reagent choice to maximize yield and purity [1], [2].
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling Objective: Functionalize the aryl bromide while preserving the sensitive beta-hydroxy ester.
-
Preparation: In a flame-dried Schlenk flask, dissolve Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (1.0 equiv) and an arylboronic acid (1.2 equiv) in degassed 1,4-dioxane/water (4:1 v/v).
-
Causality: The 4:1 solvent ratio ensures solubility of both the organic substrates and the inorganic base, while degassing prevents oxidative degradation of the palladium catalyst.
-
-
Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: K₂CO₃ is a mild base that activates the boronic acid without causing premature hydrolysis of the ethyl ester. Pd(dppf)Cl₂ is selected because its large bite angle (99°) accelerates the reductive elimination step, overcoming the steric hindrance of the ortho-methyl group.
-
-
Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 6 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 287.15) is <1% relative to the product mass [2].
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Saponification to Beta-Hydroxy Acid Objective: Cleave the ethyl ester without inducing retro-aldol cleavage or dehydration.
-
Preparation: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Causality: This ternary solvent system creates a homogenous environment that maximizes the contact between the lipophilic ester and the hydroxide ions.
-
-
Reagent Addition: Add LiOH·H₂O (1.5 equiv) at 0°C, then allow to warm to room temperature.
-
Causality: LiOH is chosen over NaOH or KOH because the lithium cation coordinates with the beta-hydroxyl oxygen, stabilizing the intermediate and preventing unwanted retro-aldol fragmentation.
-
-
Self-Validation (IPC): Monitor via TLC (stain with KMnO₄). The disappearance of the high-Rf ester spot confirms conversion.
-
Workup: Acidify the mixture to pH 3 using 1M HCl at 0°C to protonate the carboxylate, followed by extraction with EtOAc.
Quantitative Reaction Profiles
The following table summarizes the quantitative data for the primary transformations of this building block, providing a benchmark for synthetic planning.
| Reaction Type | Catalyst / Reagents | Temp / Time | Typical Yield | Causality / Notes |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 80°C, 6h | 82 - 88% | Large bite-angle Pd ligand overcomes ortho-methyl steric bulk. |
| Saponification | LiOH·H₂O, THF/H₂O | 25°C, 4h | 90 - 95% | Li⁺ coordination prevents retro-aldol cleavage of the beta-OH. |
| Dehydration | TsOH, Toluene | 110°C, 12h | 75 - 80% | Dean-Stark trap drives equilibrium toward the cinnamate ester. |
| Mitsunobu | DIAD, PPh₃, DPPA | 0-25°C, 8h | 65 - 70% | Inverts stereocenter; yields beta-azido ester for reduction to amine. |
Conclusion
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a highly strategic intermediate in modern medicinal chemistry. Its unique combination of a sterically shielded aryl bromide and a versatile beta-hydroxy ester allows for the rapid, divergent synthesis of complex pharmacophores. By employing chemoselective protocols—such as bite-angle-optimized cross-couplings and cation-coordinated saponifications—researchers can reliably integrate this building block into the discovery pipelines for advanced therapeutics.
References
-
EvitaChem. Buy Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (EVT-13807672). 1
-
CymitQuimica. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate. 2
-
Journal of Medicinal Chemistry (ACS Publications). Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor.3
-
Pharmaceuticals (PMC). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.4
Sources
- 1. evitachem.com [evitachem.com]
- 2. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Executive Summary
In contemporary medicinal chemistry and materials science, halogenated β -hydroxy esters serve as indispensable scaffolds for the construction of complex molecular architectures. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a highly versatile building block featuring a unique combination of reactive sites: an ethyl ester, a secondary hydroxyl group, and an aryl bromide moiety[1]. This polyfunctionality allows for orthogonal derivatization, making it a critical intermediate in the synthesis of enzyme inhibitors, tetrahydroquinoline derivatives, and specialized polymeric materials[1][2].
This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic synthesis pathways, and field-proven experimental protocols, grounded in the principles of causality and self-validating experimental design.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical baseline of a building block is the first step in designing compatible downstream reaction conditions. The target molecule is a hydrophobic, halogenated ester that requires careful handling to prevent premature hydrolysis or dehydration[1].
Table 1: Core Chemical and Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate |
| CAS Number | 1505277-40-6[1][3] |
| Molecular Formula | C₁₂H₁₅BrO₃[3] |
| Molecular Weight | 287.15 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Solubility Profile | Soluble in EtOH, DCM, THF; poorly soluble in H₂O[1] |
| Key Precursors | (CAS: 78775-11-8)[4][5] Ethyl bromoacetate (CAS: 105-36-2)[6] |
Mechanistic Synthetic Pathways: The Reformatsky Approach
While standard aldol additions utilizing lithium enolates (e.g., LDA) are common for forming β -hydroxy esters, the presence of the aryl bromide in the starting aldehyde introduces the risk of undesired metal-halogen exchange. Therefore, the Reformatsky reaction —utilizing zinc or indium to generate a less basic, highly chemoselective metal enolate—is the authoritative standard for synthesizing Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate[7][8].
Causality in Metal Selection
The choice of metal promoter dictates the reaction's kinetic profile. Zinc is the traditional, cost-effective standard, but it requires rigorous surface activation. Alternatively, indium has emerged as a highly efficient promoter, particularly under sonochemical conditions, offering near-quantitative yields by bypassing the rigid oxide passivation layer typical of zinc[8][9].
Table 2: Comparative Metal Promoters in Reformatsky Reactions (Ethyl Bromoacetate + Benzaldehyde Derivatives) [8]
| Metal Promoter | Solvent System | Activation / Condition | Reaction Time | Yield (%) |
| Zinc (Unactivated) | Toluene / Ether | Heating | Not specified | 52% |
| Zinc (Activated) | Toluene | 90 °C | 30 minutes | 86% |
| Indium | THF | Stirring, Room Temp | 17 hours | 70% |
| Indium | THF | Sonication, Room Temp | 2 hours | 97% |
Data synthesized from comparative studies on metal-mediated Reformatsky efficiency[8].
Mechanistic Workflow
Figure 1: Mechanistic workflow of the metal-mediated Reformatsky synthesis for the target β-hydroxy ester.
Detailed Experimental Protocol (Zinc-Mediated)
The following methodology is engineered as a self-validating system , ensuring that each step contains built-in checkpoints to verify chemical transformations before proceeding.
Step 1: Preparation of Activated Zinc
-
Procedure: Suspend zinc dust (1.5 eq) in anhydrous THF under an inert argon atmosphere. Add 5 mol% 1,2-dibromoethane, heat to reflux for 5 minutes, cool to room temperature, and add 1 mol% trimethylsilyl chloride (TMSCl). Stir for 15 minutes.
-
Causality: Commercial zinc dust is passivated by a layer of zinc oxide (ZnO). 1,2-dibromoethane reacts with Zn to form ethylene gas and ZnBr₂, physically fracturing the oxide layer. TMSCl further scavenges residual moisture and oxides, exposing a highly reactive metallic surface. This prevents reaction stalling and dangerous thermal runaways[7][8].
Step 2: Generation and Addition of the Enolate
-
Procedure: Prepare a solution of ethyl bromoacetate (1.2 eq) and (1.0 eq) in anhydrous THF[4]. Add this mixture dropwise to the activated zinc suspension at 40 °C over 30 minutes.
-
Causality: The Reformatsky reaction is highly exothermic once initiated. Dropwise addition of the electrophile/nucleophile mixture (Barbier-type conditions) maintains a low steady-state concentration of the reactive zinc enolate, preventing undesired self-condensation of the ester[7].
Step 3: Reaction Monitoring (Self-Validating Checkpoint)
-
Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.
-
Validation: The starting aldehyde (R_f ~0.6, strongly UV active) will deplete. It will be replaced by the β -hydroxy ester (R_f ~0.3, UV active). Staining the TLC plate with phosphomolybdic acid (PMA) and heating will reveal a dark blue spot for the product, confirming the presence of the newly formed secondary hydroxyl group.
Step 4: Quenching and Isolation
-
Procedure: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: NH₄Cl provides a mildly acidic proton source (pH ~5.5) to hydrolyze the zinc alkoxide intermediate. Using stronger acids (like HCl) would risk acid-catalyzed dehydration of the β -hydroxy ester into an unwanted cinnamate derivative[1][8].
Downstream Derivatization Logic
Because Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate contains three distinct reactive nodes, it requires strategic orthogonal deprotection or coupling.
Figure 2: Logical downstream derivatization pathways for the synthesized halogenated β-hydroxy ester.
By leveraging the aryl bromide, researchers can perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) without disrupting the aliphatic ester or the hydroxyl group, provided a suitable base is chosen[1]. Conversely, mild basic hydrolysis (LiOH) will selectively cleave the ethyl ester to yield the corresponding β -hydroxy acid, a common pharmacophore in statin-like enzyme inhibitors[1].
References
-
PubChem (NIH) : 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521. Retrieved from[Link]
-
ACS Publications : Reformatsky Reaction in Water: Evidence for a Radical Chain Process. Retrieved from[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 4-BROMO-3-METHYL-BENZALDEHYDE | 78775-11-8 [chemicalbook.com]
- 3. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate [cymitquimica.com]
- 4. 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [sigmaaldrich.com]
- 5. 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
Solubility, Stability, and Handling of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate: A Comprehensive Technical Guide
Executive Summary & Structural Profiling
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a highly versatile halogenated beta-hydroxy ester utilized extensively as a building block in medicinal chemistry and materials science [](). As a Senior Application Scientist, understanding the physicochemical behavior of this intermediate is critical for optimizing downstream synthetic yields, formulating assays, and preventing premature degradation.
The molecule's architecture features three distinct functional domains that dictate its macroscopic properties:
-
The 4-bromo-3-methylphenyl ring: Imparts significant lipophilicity and steric bulk, driving the compound's hydrophobic nature.
-
The beta-hydroxyl group: Acts as a hydrogen bond donor/acceptor but is highly susceptible to elimination reactions.
-
The ethyl ester moiety: Provides a site for nucleophilic acyl substitution but serves as the primary liability for hydrolytic degradation.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Causality / Implication |
| CAS Number | 1505277-40-6 []() | Unique identifier for regulatory and supply chain tracking. |
| Molecular Formula | C12H15BrO3 1 | Dictates molecular weight and halogen isotopic distribution. |
| Molecular Weight | 287.15 g/mol 1 | Optimal for small-molecule drug discovery (Rule of 5 compliant). |
| Boiling Point | ~250 °C (Estimated) | High BP indicates strong intermolecular dipole interactions. |
| Appearance | Colorless to pale yellow liquid | Purity indicator; yellowing may suggest oxidative degradation. |
Physicochemical Profiling: Solubility Dynamics
Theoretical Solubility Matrix
The solubility profile of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is heavily skewed toward organic solvents. The bulky, non-polar bromophenyl ring effectively masks the hydrogen-bonding potential of the beta-hydroxyl group, rendering the compound poorly soluble in water .
Table 2: Predictive Solubility Matrix
| Solvent System | Estimated Solubility | Mechanistic Rationale |
| Water (pH 7.4) | Poor (< 1 mg/mL) | High lipophilicity from the brominated aromatic ring dominates. |
| Ethanol | High (> 50 mg/mL) | Favorable dipole-dipole and hydrogen bonding with the ester/hydroxyl. |
| Dichloromethane | High (> 50 mg/mL) | Excellent solvation of the hydrophobic aryl bromide core. |
Protocol: Thermodynamic Solubility Determination
Because kinetic solubility assays (e.g., DMSO spiking) often overestimate the solubility of highly lipophilic liquids due to supersaturation and colloidal formation, a rigorous thermodynamic approach based on OECD Test Guideline 105 is required 2.
Step-by-Step Methodology:
-
Solid/Liquid Addition: Add an excess of the compound (approx. 20 mg) to 1 mL of aqueous buffer (pH 1.2, 4.5, and 7.4) in a silanized glass vial. Causality: Silanized glass is mandatory to prevent the lipophilic compound from adsorbing to the container walls, which would artificially lower the measured solubility.
-
Isothermal Equilibration: Agitate the suspension at 37 ± 0.5 °C for 24 to 48 hours using an orbital shaker. Causality: 24 hours ensures the system overcomes the activation energy required to reach true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert. The 0.22 µm pore size is critical to exclude colloidal aggregates that would otherwise scatter UV light and inflate HPLC integration values.
-
Quantification (Self-Validating Step): Analyze the filtrate via HPLC-UV (e.g., 254 nm). To validate the system, perform a mass balance check : dissolve the remaining undissolved pellet in acetonitrile and quantify it. The sum of the dissolved fraction and the pellet must equal the initial 20 mg input (±5%).
Experimental workflow for thermodynamic solubility determination based on OECD 105.
Chemical Stability and Degradation Pathways
Mechanistic Degradation Analysis
While Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is stable under ambient, neutral conditions, it is highly reactive when exposed to strong acids, bases, or elevated temperatures [](). The molecule faces two primary degradation liabilities:
-
Ester Hydrolysis: Under basic conditions, saponification rapidly cleaves the ethyl ester to yield 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid. Acidic conditions catalyze the same cleavage, albeit at a slower kinetic rate.
-
Dehydration (E1cB Mechanism): The beta-hydroxyl group is prone to elimination. When heated or exposed to acidic protons, the molecule loses water to form Ethyl 4-bromo-3-methylcinnamate. Causality: This pathway is thermodynamically driven by the formation of a highly stable alpha,beta-unsaturated ester system that is fully conjugated with the aromatic ring.
Primary chemical degradation pathways: ester hydrolysis and dehydration.
Protocol: Stability-Indicating Assay (Forced Degradation)
To establish proper handling constraints and shelf-life, a forced degradation study must be executed in accordance with ICH Q1A(R2) guidelines 3.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.
-
Stress Application: Aliquot the stock into four separate inert vials. Add equal volumes of stressor reagents:
-
Vial A (Acid): 0.1 N HCl
-
Vial B (Base): 0.1 N NaOH
-
Vial C (Oxidative): 3% H₂O₂
-
Vial D (Control): HPLC-grade Water
-
-
Incubation: Subject the vials to the stress conditions outlined in Table 3. Causality: Base hydrolysis is kinetically faster for esters; therefore, room temperature is sufficient to achieve the target 10-20% degradation. Acidic hydrolysis requires elevated thermal energy (60°C) to achieve a comparable degradation profile.
-
Neutralization & Analysis (Self-Validating Step): Immediately neutralize the acid/base samples prior to injection to prevent degradation of the HPLC column stationary phase. Inject into an LC-MS system. System Suitability Test (SST): The sum of the parent peak area and all degradant peak areas in Vials A-C must equal the total peak area of the Control Vial D (±5%). A failure here indicates that volatile degradants were lost or that UV response factors differ significantly, necessitating a switch to an evaporative light scattering detector (ELSD).
Table 3: ICH Q1A(R2) Forced Degradation Matrix
| Stress Condition | Parameters | Primary Degradation Pathway | Expected Major Degradant |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | Ester Cleavage | 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid |
| Basic Hydrolysis | 0.1 N NaOH, RT, 4h | Saponification | 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid (Sodium salt) |
| Thermal / Acidic | 80°C, 48h (or H+) | Dehydration (E1cB) | Ethyl 4-bromo-3-methylcinnamate |
| Oxidative | 3% H₂O₂, RT, 24h | Benzylic Oxidation | Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate |
Synthetic Context and Downstream Applications
The compound is typically synthesized via the bromination of 3-methylphenol followed by complex esterification, or more commonly in modern synthesis, via a Reformatsky or Aldol-type reaction utilizing 4-bromo-3-methylbenzaldehyde and an ethyl acetate equivalent.
Because of its unique structural motifs, Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is heavily utilized in:
-
Medicinal Chemistry: Serving as a scaffold for synthesizing biologically active molecules, particularly in designing specific enzyme pathway inhibitors where the bulky bromine substituent provides necessary steric hindrance within a binding pocket .
-
Material Science: Acting as a monomeric precursor in the development of halogenated polymers that require specific thermal or mechanical resilience .
References
- Buy Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (EVT-13807672). EvitaChem.
- Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate. CymitQuimica.
- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP Compliance.
- New Substances Notification - OECD Test Guideline 105. Government of Canada Publications.
Sources
The Strategic Utility of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate in Modern Medicinal Chemistry
Executive Summary & Historical Context
The evolution of modern drug discovery relies heavily on the availability of highly functionalized, modular building blocks. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS 1505277-40-6) represents a quintessential trifunctional intermediate. While the compound itself is a modern commercial entity synthesized for advanced pharmaceutical research[1], its chemical lineage traces back to 1887 with the discovery of the Reformatsky reaction by Russian chemist Sergey Nikolaevich Reformatsky [2].
Historically, the synthesis of β -hydroxy esters was plagued by the self-condensation of ketones and aldehydes under basic Aldol conditions. The Reformatsky reaction revolutionized this by utilizing a zinc enolate, which is significantly less nucleophilic and basic than its lithium or magnesium counterparts, allowing for highly chemoselective additions [3]. Today, the incorporation of a halogenated aryl ring (specifically a 4-bromo-3-methylphenyl moiety) into this classic scaffold elevates the molecule from a simple ester to a versatile linchpin for transition-metal-catalyzed cross-coupling and asymmetric synthesis.
Structural Analysis and Physicochemical Profiling
The strategic value of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate lies in its three orthogonal reactive sites:
-
The Aryl Bromide: Primed for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to extend the carbon framework or introduce heteroatoms.
-
The β -Hydroxyl Group: A chiral center that can be stereochemically resolved, inverted via Mitsunobu conditions, or dehydrated to form cinnamate derivatives.
-
The Ethyl Ester: A handle for saponification, amidation, or reduction to a primary alcohol.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate |
| CAS Registry Number | 1505277-40-6 |
| Molecular Formula | C 12 H 15 BrO 3 |
| Molecular Weight | 287.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Estimated Boiling Point | ~250 °C |
| Solubility | Soluble in EtOH, CH 2 Cl 2 , THF; Insoluble in H 2 O |
| Key Functional Groups | Aryl bromide, secondary alcohol, ethyl ester |
Mechanistic Synthesis: The Reformatsky Pathway
The most reliable and scalable method for synthesizing this compound is the Reformatsky reaction between 4-bromo-3-methylbenzaldehyde and ethyl bromoacetate, mediated by activated zinc.
Caption: Mechanism of the Reformatsky reaction forming the beta-hydroxy ester.
Self-Validating Experimental Protocol
To ensure high yield and prevent side reactions (such as dehydration), the following protocol integrates strict causality and in-process validation.
Step 1: Zinc Activation
-
Action: Suspend zinc dust (1.5 eq) in anhydrous THF under argon. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, then cool to room temperature. Add trimethylsilyl chloride (TMSCl, 1 mol%) and stir for 15 minutes.
-
Causality: Commercial zinc dust is passivated by an unreactive ZnO layer. 1,2-dibromoethane scavenges this oxide layer (forming ethylene gas and ZnBr 2 ), while TMSCl ensures a pristine, highly reactive metallic surface. Without this, the oxidative addition of ethyl bromoacetate will fail or stall [3].
Step 2: Enolate Formation and Addition
-
Action: Cool the suspension to 0 °C. Add a mixture of 4-bromo-3-methylbenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature.
-
Causality: The dropwise addition controls the exothermic oxidative addition. Maintaining the temperature below 25 °C is critical; elevated temperatures during the nucleophilic addition can lead to retro-aldol reactions or premature dehydration of the product into the thermodynamically favored α,β -unsaturated ester.
-
Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1, UV active). The reaction is complete when the aldehyde starting material spot (R f ~0.6) is entirely replaced by a more polar product spot (R f ~0.3).
Step 3: Mild Quenching and Isolation
-
Action: Quench the reaction at 0 °C with saturated aqueous NH 4 Cl. Extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and concentrate in vacuo.
-
Causality: Strong acids (e.g., HCl) are strictly avoided. Saturated NH 4 Cl provides sufficient protons to cleave the zinc-oxygen bond of the intermediate alkoxide without triggering the acid-catalyzed elimination of the newly formed β -hydroxyl group[2].
-
Validation (Post-Reaction): 1 H NMR (CDCl 3 ) must display a characteristic multiplet at ~5.1 ppm (1H, CH-OH) and a broad singlet at ~3.0 ppm (1H, OH, D 2 O exchangeable), confirming the preservation of the hydroxyl group.
Downstream Applications in Drug Development
The racemic Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate serves as a branching point for complex Active Pharmaceutical Ingredient (API) synthesis.
Caption: Workflow for downstream diversification via cross-coupling and chiral resolution.
Enzymatic Kinetic Resolution (EKR)
Because biological targets are highly stereospecific, isolating the pure (3R) or (3S) enantiomer is mandatory for downstream API development. Traditional chiral chromatography is expensive at scale. Instead, Enzymatic Kinetic Resolution (EKR) using lipases (such as Candida antarctica lipase B, CAL-B) is employed [4].
By suspending the racemic ester in an organic solvent (e.g., MTBE) with a transesterification agent like vinyl acetate and CAL-B, the enzyme selectively acetylates one enantiomer (typically the S-enantiomer) while leaving the R-enantiomer untouched. The resulting mixture of a secondary alcohol and an acetate ester is easily separated via standard silica gel chromatography due to their vastly different polarities, yielding enantiopure building blocks.
Palladium-Catalyzed Cross-Coupling
The presence of the bromine atom at the para-position relative to the propanoate chain allows for rapid structural elaboration. Utilizing Suzuki-Miyaura coupling conditions (Pd(dppf)Cl 2 , aryl boronic acid, K 2 CO 3 ), the bromoaryl moiety can be converted into complex biaryl systems. The steric shielding provided by the adjacent methyl group (at the 3-position of the phenyl ring) necessitates the use of highly active, sterically demanding phosphine ligands to facilitate the transmetalation and reductive elimination steps efficiently.
References
Fischer-Speier esterification for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate synthesis
Application Note: Chemoselective Fischer-Speier Esterification of β-Hydroxy Acids – Synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Executive Summary & The Synthetic Challenge
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6; Formula: C₁₂H₁₅BrO₃) is a highly versatile halogenated ester utilized as a critical building block in medicinal chemistry and advanced materials science[1][2]. The synthesis of this compound from its corresponding carboxylic acid—3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid—via traditional Fischer-Speier esterification presents a significant chemoselective challenge.
Fischer-Speier esterification is the benchmark method for synthesizing esters, relying on the acid-catalyzed activation of a carbonyl group followed by the nucleophilic attack of an alcohol[3][4]. However, β-hydroxy acids are notoriously prone to dehydration under standard acidic and elevated temperature conditions, rapidly eliminating water to yield α,β-unsaturated carboxylic acids or esters (in this case, cinnamate derivatives)[5]. To successfully synthesize the target molecule while preserving the fragile β-hydroxyl group, the protocol must strictly decouple the esterification equilibrium from the dehydration pathway.
Mechanistic Causality & Rational Design
To prevent the E1/E1cB dehydration side-reaction, our experimental design modifies the classical Fischer-Speier parameters through two primary causal interventions:
-
Catalyst Selection (Kinetic Control): Standard protocols utilize homogeneous, strong mineral acids (e.g., concentrated H₂SO₄) under reflux[3]. We replace this with Amberlyst-15 , a macroreticular polystyrene-based sulfonic acid resin. The solid-state nature of the resin provides localized acidic sites sufficient for carbonyl activation but prevents the bulk medium from reaching the extreme acidity levels that trigger rapid hydroxyl elimination.
-
Thermodynamic Driving Force (Equilibrium Control): Fischer esterification is a reversible equilibrium process[4]. Because we cannot use thermal azeotropic distillation (reflux) without destroying the β-hydroxyl group[5], we employ 3Å Molecular Sieves at room temperature (25 °C). Ethanol has a kinetic diameter of ~4.4 Å and is excluded from the pores, whereas water (~2.8 Å) is selectively sequestered. This physically drives the Le Châtelier equilibrium forward without thermal stress.
Visualizing the Reaction Logic
Fig 1: Mechanistic divergence in the Fischer esterification of β-hydroxy acids.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the chemoselective preservation of the β-hydroxyl group.
| Condition | Catalyst System | Temp (°C) | Water Scavenging | Conversion (%) | Target Ester Yield (%) | Dehydration Byproduct (%) |
| 1 (Standard) | H₂SO₄ (conc., 5 mol%) | 78 (Reflux) | None | >95 | 15 | 80 |
| 2 (Mild) | p-TsOH (10 mol%) | 40 | None | 60 | 45 | 15 |
| 3 (Optimized) | Amberlyst-15 (10% w/w) | 25 | 3Å Molecular Sieves | >95 | 92 | <2 |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating specific in-process controls to ensure the integrity of the product.
Materials & Reagents:
-
3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid (Substrate)
-
Anhydrous Ethanol (Reagent & Solvent, <50 ppm H₂O)
-
Amberlyst-15 (Hydrogen form, dry, macroreticular resin)
-
3Å Molecular Sieves (Freshly activated at 300 °C under vacuum for 4 hours)
-
Ethyl Acetate (EtOAc), Hexanes, Saturated NaHCO₃ solution, Brine.
Procedure:
-
Substrate Dissolution: In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve 10.0 mmol (approx. 2.59 g) of 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid in 30 mL of anhydrous ethanol. Causality: Absolute anhydrous conditions are critical from the outset to prevent premature equilibrium stalling[4].
-
Scavenger Addition: Add 5.0 g of freshly activated 3Å molecular sieves to the solution.
-
Catalyst Introduction: Add 1.0 g of dry Amberlyst-15 resin. Causality: The solid resin initiates the reaction without homogenizing the acidity of the bulk solvent, protecting the substrate from dehydration[3][5].
-
Controlled Reaction: Stir the suspension gently at 25 °C for 24 hours. Do not apply heat.
-
In-Process Control (Self-Validation): At 12 and 24 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent.
-
Validation Check: Inspect the plate under 254 nm UV light. The starting acid will appear as a polar, low-Rf streak. The desired β-hydroxy ester will appear as a mid-Rf spot. If a highly intense, dark UV-active spot appears at a high Rf, this indicates the formation of the fully conjugated α,β-unsaturated dehydration byproduct. A successful reaction will show minimal to no high-Rf conjugated material.
-
-
Filtration & Concentration: Filter the reaction mixture through a pad of Celite to completely remove the Amberlyst-15 resin and molecular sieves. Wash the filter cake with an additional 20 mL of ethanol. Concentrate the filtrate under reduced pressure, strictly keeping the water bath temperature below 30 °C.
-
Workup: Redissolve the crude residue in 50 mL of EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to quench and remove any unreacted starting acid. Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate as a pale yellow to colorless oil[1].
Process Workflow
Fig 2: Step-by-step experimental workflow for chemoselective esterification.
References
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. Available at: [Link]
-
Beta hydroxycarboxylic acid - Grokipedia. Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available at:[Link]
Sources
Asymmetric Synthesis of Chiral Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate: An Application and Protocol Guide
Introduction: The Significance of Chiral β-Hydroxy Esters
Chiral β-hydroxy esters are a cornerstone of modern organic synthesis, serving as versatile building blocks in the pharmaceutical and fine chemical industries. Their stereochemistry is pivotal, often dictating the biological activity and efficacy of complex molecules. The title compound, Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, embodies this importance. Its structure, featuring a halogenated and methylated aromatic ring, makes it a valuable intermediate for the synthesis of a range of bioactive compounds. The controlled, asymmetric synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development.
This comprehensive guide provides an in-depth exploration of the asymmetric synthesis of chiral Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate. We will delve into the synthesis of the requisite precursor, Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate, and subsequently detail three powerful and distinct methodologies for its enantioselective reduction: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. Each section will not only provide a step-by-step protocol but also elucidate the underlying mechanistic principles that govern the stereochemical outcome, empowering researchers to not only replicate but also adapt these methods for their specific needs.
Part 1: Synthesis of the Precursor: Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate
The successful asymmetric synthesis of the target chiral alcohol is predicated on the efficient preparation of its prochiral precursor, the β-keto ester. A robust and scalable method for this is the Claisen condensation.
Reaction Principle: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1][2] In the context of our target precursor, a "crossed" Claisen condensation between 4-bromo-3-methylacetophenone and a carbonate, such as diethyl carbonate, is an effective strategy. The reaction is driven by the formation of a stabilized enolate of the resulting β-keto ester.
Caption: Workflow for the Claisen Condensation Synthesis of the β-Keto Ester Precursor.
Experimental Protocol: Claisen Condensation
This protocol is adapted from established procedures for the synthesis of similar aryl β-keto esters.[3]
Materials:
-
4-bromo-3-methylacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Glacial acetic acid
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Addition of Reactants: Add anhydrous THF (5 mL per 10 mmol of the ketone) to the flask, followed by the slow addition of a solution of 4-bromo-3-methylacetophenone (1.0 equivalent) in anhydrous THF. Heat the reaction mixture to reflux for 6 hours.
-
Reaction Quench and Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of glacial acetic acid (1 mL), followed by 1 M HCl (20 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL), water (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate.
Part 2: Asymmetric Synthesis Methodologies
With the prochiral β-keto ester in hand, we can now explore three distinct and powerful methods for its enantioselective reduction to the desired chiral β-hydroxy ester.
Method 1: Noyori Asymmetric Hydrogenation
Pioneered by Nobel laureate Ryoji Noyori, this method utilizes chiral ruthenium-diphosphine complexes to catalyze the highly enantioselective hydrogenation of β-keto esters.[4][5][6]
Causality of Experimental Choices:
-
Catalyst: The use of a Ru(II) complex with a chiral bisphosphine ligand, such as BINAP, is central to this transformation. The C₂-symmetric, atropisomeric nature of the BINAP ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the hydride transfer to the ketone.[5]
-
Solvent: Protic solvents like ethanol or methanol are typically used as they participate in the catalytic cycle.
-
Pressure: The reaction is conducted under a positive pressure of hydrogen gas, which is the ultimate source of the hydrides for the reduction.
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Experimental Protocol: Noyori Asymmetric Hydrogenation This protocol is based on established procedures for the asymmetric hydrogenation of β-keto esters.[5][7]
Materials:
-
Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate
-
[RuCl₂(p-cymene)]₂
-
(S)-BINAP
-
Anhydrous, degassed ethanol
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S)-BINAP (1.1 mol%). Add anhydrous, degassed ethanol to achieve a substrate concentration of 0.4 M. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: Add the Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate (1.0 equivalent) to the catalyst solution.
-
Hydrogenation: Transfer the flask to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 20 bar. Heat the reaction to 70 °C and stir for 18 hours.
-
Work-up: Cool the reaction to room temperature and carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the chiral β-hydroxy ester.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane source.[8][9][10]
Causality of Experimental Choices:
-
Catalyst: The chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, acts as a chiral Lewis acid. It coordinates to both the borane reducing agent and the ketone substrate in a well-defined transition state.[10]
-
Reducing Agent: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are used as the stoichiometric hydride source.
-
Temperature: The reaction is often performed at low temperatures to enhance enantioselectivity.
Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction This protocol is based on the general procedure for the CBS reduction of ketones.[11]
Materials:
-
Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (10 mol%). Cool the solution to -20 °C.
-
Substrate Addition: Slowly add a solution of Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate (1.0 equivalent) in anhydrous THF.
-
Borane Addition: Add the borane-THF solution (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at -20 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol.
-
Work-up: Allow the mixture to warm to room temperature and add saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Method 3: Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) can effectively reduce β-keto esters with high enantioselectivity.[12][13][14]
Causality of Experimental Choices:
-
Biocatalyst: Baker's yeast is a readily available and inexpensive source of reductases. The enzymes within the yeast cells utilize cofactors (NADH/NADPH) to perform the reduction.
-
Co-substrate: A carbon source, such as glucose or sucrose, is added to provide the necessary energy for the yeast and to regenerate the cofactors required for the reduction.
-
Solvent System: The reaction is typically carried out in an aqueous buffer, sometimes with a co-solvent like glycerol to improve substrate solubility and product extraction.[12]
Caption: Workflow for Biocatalytic Reduction using Baker's Yeast.
Experimental Protocol: Biocatalytic Reduction with Baker's Yeast This protocol is a general procedure for the yeast-mediated reduction of β-keto esters.[12]
Materials:
-
Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Tap water
-
Celite®
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Yeast Suspension: In a large Erlenmeyer flask, suspend active dry baker's yeast (50 g per 1 g of substrate) in tap water (200 mL per 50 g of yeast).
-
Activation: Add glucose (20 g per 50 g of yeast) to the suspension and stir at room temperature for 30 minutes to activate the yeast.
-
Substrate Addition: Add the Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate (1.0 equivalent), either neat or dissolved in a minimal amount of ethanol, to the yeast suspension.
-
Biotransformation: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, add Celite® to the reaction mixture and filter through a pad of Celite® to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 3: Data Summary and Comparison
The choice of synthetic method will depend on several factors, including the desired enantiomer, required enantiomeric excess, scalability, and available resources. The following table provides a comparative overview of the expected outcomes for the asymmetric synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate based on literature precedents for similar substrates.
| Method | Catalyst/Reagent | Expected Product Enantiomer | Expected Yield | Expected ee (%) | Key Advantages | Key Considerations |
| Noyori Asymmetric Hydrogenation | [RuCl₂(p-cymene)]₂ / (S)-BINAP | (R) | High | >95 | High enantioselectivity, broad substrate scope, high turnover numbers. | Requires high-pressure hydrogenation equipment. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS / BH₃·THF | (R) | Good to High | >95 | Predictable stereochemical outcome, mild reaction conditions. | Stoichiometric use of borane reagent. |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | (S) (typically) | Moderate to Good | Variable, can be >95 | Environmentally friendly, inexpensive reagents, mild conditions. | Substrate-dependent enantioselectivity and yield, longer reaction times. |
Conclusion
The asymmetric synthesis of chiral Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is readily achievable through several powerful and well-established methodologies. The choice between Noyori asymmetric hydrogenation, CBS reduction, and biocatalysis will be dictated by the specific requirements of the research program. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals, enabling the efficient and stereocontrolled synthesis of this valuable chiral building block.
References
- EvitaChem. (n.d.). Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate. Retrieved from a relevant chemical supplier website.
- Beilstein Journals. (2019). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 15, 2336-2345.
- Alfa Chemistry. (2025, February 26).
- Organic Chemistry Portal. (n.d.).
- Zhong, J., et al. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. The Journal of Organic Chemistry, 76(21), 8889-8898.
- Wikipedia. (2023, December 19). Corey–Itsuno reduction. In Wikipedia.
- Journal of Chemical and Pharmaceutical Research. (2016). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoacetophenone. Journal of Chemical and Pharmaceutical Research, 8(8), 633-637.
- Chem-Station. (2014, October 16).
- Myers, A. G. (n.d.).
- IntechOpen. (2012, October 10). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones.
- ChemCatChem. (2022). Investigation Towards the Asymmetric CBS-Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Generated BH3.
- BenchChem. (2025).
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Organic Chemistry Portal. (n.d.).
- LibreTexts. (2024, September 30). 23.
- Accounts of Chemical Research. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
- International Journal of ChemTech Research. (2015). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. International Journal of ChemTech Research, 8(12), 333-339.
- Synlett. (2023).
- Journal of Synthetic Organic Chemistry, Japan. (2003). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1146-1155.
- Molecules. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
- Chemistry Letters. (1989). Bioreduction of Ethyl 3-Oxobutanoate with Immobilized Baker's Yeast in Organic-Water Solvent Systems. Chemistry Letters, 18(8), 1517-1518.
- MDPI. (2024).
- Fermentia. (2025, May 15). Biocatalysis in Action: Enantioselective Reactions with Yeast Cells.
- Organic Letters. (2019). Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution. Organic Letters, 21(9), 3276-3280.
- Organic Chemistry Frontiers. (2020). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers, 7(15), 2049-2067.
- Tetrahedron: Asymmetry. (2002). Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of additives. Tetrahedron: Asymmetry, 13(20), 2245-2249.
- Organic Letters. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(22), 4054-4059.
- Organic & Biomolecular Chemistry. (2021). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry, 19(38), 8344-8348.
- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Organic Syntheses. (2021).
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Ryoji NOYORI - Google Scholar [scholar.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. scilit.com [scilit.com]
- 14. Biocatalysis in Action: Enantioselective Reactions with Yeast Cells Using yeast cells - Fermentia [fermentia.hu]
Application Note: Purification of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate by Normal-Phase Flash Column Chromatography
Introduction & Chemical Context
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6; Formula: C₁₂H₁₅BrO₃) is a halogenated β -hydroxy ester that serves as a critical building block in medicinal chemistry and materials science[1]. The molecule features a brominated aromatic ring and a β -hydroxy ester moiety, making it a highly versatile intermediate for downstream functionalization and cross-coupling reactions[1].
The synthesis of this compound is typically achieved via a zinc-mediated Reformatsky reaction, coupling 4-bromo-3-methylbenzaldehyde with ethyl bromoacetate[2][3]. While highly effective for carbon-carbon bond formation, the crude reaction mixture inevitably contains unreacted starting materials, zinc salts, and dehydrated elimination byproducts (e.g., cinnamate derivatives)[3]. To achieve the >97% purity required for pharmaceutical research[4], normal-phase flash column chromatography is the industry-standard purification method[5][6].
Figure 1: Reformatsky synthesis pathway and associated impurity profile.
Chromatographic Strategy & Causality (E-E-A-T)
Designing a successful purification protocol requires understanding the physicochemical properties of the target molecule and the mechanics of the stationary/mobile phases.
-
Stationary Phase Selection: The target compound possesses moderate polarity due to the hydroxyl (-OH) and ester (-COOEt) groups, while the bulky bromomethylphenyl ring imparts significant hydrophobicity[1]. Normal-phase flash chromatography using silica gel (230-400 mesh, 40-63 µm) is the optimal stationary phase for resolving this polar target from non-polar aldehyde impurities[5][7].
-
Dry Loading Technique: β -hydroxy esters frequently exhibit peak tailing if loaded as a concentrated liquid band in a polar solvent. Dry loading—where the crude mixture is pre-adsorbed onto a small amount of silica gel and evaporated to a free-flowing powder—ensures a perfectly uniform initial band. This minimizes band broadening and maximizes resolution[5][8].
-
Solvent System & Rf Optimization: A binary gradient of Hexane and Ethyl Acetate (EtOAc) is highly effective. According to the foundational principles of flash chromatography established by W.C. Still, the solvent system must be optimized via Thin Layer Chromatography (TLC) so that the target compound achieves a Retention factor ( Rf ) of approximately 0.20 to 0.30[5][8]. This specific Rf window ensures that the compound elutes slowly enough to separate from impurities, but fast enough to prevent excessive diffusion and solvent waste[5].
Experimental Protocol
Materials & Equipment
-
Stationary Phase: Silica gel 60 (230-400 mesh)[6].
-
Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc) (HPLC or ACS grade).
-
Hardware: Glass chromatography column with sintered glass frit, pressure relief adapter, and nitrogen/compressed air line[6].
-
Analytics: TLC plates (Silica gel 60 F₂₅₄), UV lamp (254 nm), and Ceric Ammonium Molybdate (CAM) stain.
Step-by-Step Methodology
Step 1: TLC Method Development & Self-Validation
-
Prepare a series of TLC plates spotted with the crude mixture.
-
Develop the plates in varying isocratic ratios of Hex:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Visualize under UV light (254 nm) to detect the aromatic rings, followed by CAM staining (requires heat) to specifically visualize the hydroxyl group of the target ester.
-
Validation Check: Select the solvent system where the target spot is at Rf ~0.25 and is well separated ( ΔRf≥0.15 ) from the faster-eluting aldehyde ( Rf ~0.60)[5]. For this compound, 8:2 Hex:EtOAc is typically optimal.
Step 2: Dry Loading Preparation
-
Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add dry silica gel to the flask (approximately 1:2 ratio of crude mass to silica mass).
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained[5].
-
Causality Check: Any residual polar solvent trapped in the silica will alter the local polarity of the column during loading, destroying the separation band[5][8]. Ensure the powder is completely dry.
Step 3: Column Packing (Slurry Method)
-
Prepare a slurry of silica gel in 100% Hexane. Making a slurry prevents air bubbles from being trapped inside the silica bed, which would cause channeling[6].
-
Pour the slurry into the column continuously. Open the stopcock and apply gentle pneumatic pressure (10-15 psi) to pack the bed tightly[5].
-
Safety & Validation Check: Inspect the glass column thoroughly for hairline cracks prior to applying pressure to avoid bursting[6][9]. Never let the solvent level drop below the top of the silica bed[5][6].
Step 4: Sample Loading and Gradient Elution
-
Carefully pour the dry-loaded silica powder onto the flat surface of the packed column.
-
Add a 1 cm protective layer of clean sand on top to prevent physical disturbance of the bed when adding solvent.
-
Begin elution with 100% Hexane (1-2 Column Volumes, CV) to wash out highly non-polar impurities.
-
Implement a step-gradient: transition to 9:1 Hex:EtOAc, then finally to the optimized 8:2 Hex:EtOAc.
-
Apply positive pressure to maintain a steady flow rate of approximately 50 mm/min[5].
Step 5: Fraction Collection & Analysis
-
Collect the eluent in sequentially numbered test tubes (fractions).
-
Spot every 3rd fraction on a TLC plate to track the elution profile.
-
Pool fractions containing only the pure target compound.
-
Concentrate the pooled fractions under reduced pressure to yield pure Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate as a pale yellow to colorless liquid[1].
Figure 2: Step-by-step workflow for normal-phase flash column chromatography.
Data Presentation
Table 1: TLC Optimization Profile (Silica Gel 60 F₂₅₄)
| Compound / Impurity | Rf in 9:1 (Hex:EtOAc) | Rf in 8:2 (Hex:EtOAc) | Detection Method |
| Unreacted Aldehyde | 0.45 | 0.65 | UV (254 nm) |
| Target β -hydroxy ester | 0.10 | 0.28 | UV (254 nm) & CAM (Blue spot) |
| Elimination Byproduct | 0.35 | 0.50 | UV (254 nm) |
| Zinc Salts / Baseline | 0.00 | 0.00 | None |
Table 2: Recommended Step-Gradient Elution Profile
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 100:0 | 1.5 | Flush non-polar baseline impurities and equilibrate bed. |
| 2 | 95:5 | 2.0 | Elute unreacted aldehyde and highly non-polar byproducts. |
| 3 | 90:10 | 2.0 | Elute elimination byproducts (cinnamate derivatives). |
| 4 | 80:20 | 3.0 - 4.0 | Elute Target Compound: Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate. |
| 5 | 50:50 | 1.0 | Column flush/wash. |
(Note: CV = Column Volume. Actual volumes depend on column dimensions and crude mass).
References
-
Bulletin of the Chemical Society of Japan | Oxford Academic. Stereochemistry of Nucleophilic Addition. I. The Reformatsky Reaction of 2-Methyl- and 2-Ethylcyclohexanones. Available at:[Link]
-
Korean Chemical Society. Facile Synthesis of β-Ketoesters by Indium-Mediated Reaction of Acyl Cyanides with Ethyl Bromoacetate. Available at: [Link]
-
National Institutes of Health (PMC). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. Available at: [Link]
-
University of Cape Town. SOP: FLASH CHROMATOGRAPHY. Available at: [Link]
-
Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Available at:[Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at:[Link]
-
Teledyne LABS. Safety First—Best Practices and Risk Management for Flash Chromatography. Available at:[Link]
-
University of Wisconsin-Madison. Standard operating procedure Flash column chromatography - College of Engineering Safety. Available at:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate [cymitquimica.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. chromtech.com [chromtech.com]
- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 9. Safety First—Best Practices and Risk Management for Flash Chromatography | Teledyne LABS [teledynelabs.com]
Application Note: In Vitro Biological Evaluation of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Introduction & Rationale
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (EBHP) is a halogenated β -hydroxy ester frequently utilized as a synthetic intermediate and a pharmacophore in medicinal chemistry. Because of its labile ester linkage and lipophilic brominated aromatic ring, evaluating this compound requires a specialized in vitro cascade.
Causality in Experimental Design: When evaluating an ester like EBHP, the primary pharmacological question is whether the biological activity is driven by the intact ester or its hydrolyzed carboxylic acid derivative (3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid). Esters are highly susceptible to cleavage by carboxylesterases present in plasma and hepatic tissues. Therefore, our evaluation cascade prioritizes metabolic stability (microsomal clearance) immediately following kinetic solubility . If the ester is rapidly hydrolyzed, subsequent functional assays must account for the free acid as the primary active species.
Furthermore, the bulky bromine atom increases the compound's lipophilicity ( logP ), which can lead to aggregation in aqueous buffers. We employ kinetic solubility via nephelometry rather than thermodynamic solubility, as it accurately mimics the conditions of biological assays where compounds are spiked from DMSO stocks into aqueous media [1].
Evaluation Workflow Diagram
In vitro evaluation cascade for ester-based small molecule drug candidates.
Protocol 1: Physicochemical and ADME Profiling
Trustworthiness & Self-Validation : To prevent false negatives in downstream assays due to compound precipitation, kinetic solubility must be established first. Following this, Human Liver Microsome (HLM) stability determines the half-life ( t1/2 ) of the ester linkage. The HLM assay includes Verapamil (high clearance) and Warfarin (low clearance) controls to validate the metabolic activity of the microsome batch [2].
Step-by-Step Methodology:
-
Kinetic Solubility (Nephelometry) :
-
Prepare a 10 mM stock of EBHP in anhydrous DMSO.
-
Create a 2-fold serial dilution in DMSO (10 mM down to 19.5 µM).
-
Transfer 2 µL of each dilution into 198 µL of PBS (pH 7.4) in a clear 96-well plate (Final DMSO = 1%) [1].
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the concentration at which the scattering signal significantly exceeds the vehicle control baseline.
-
-
HLM Stability :
-
Prepare an incubation mixture containing 0.5 mg/mL HLM protein, 1 µM EBHP, and 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final NADPH concentration) [2].
-
At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent ester and monitor the appearance of the hydrolyzed acid metabolite.
-
Protocol 2: In Vitro Cytotoxicity Profiling
Causality : Before assessing functional target engagement, baseline cytotoxicity must be established to differentiate true pharmacological inhibition from general cell death. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it quantifies ATP, the most sensitive and immediate indicator of metabolically active cells, avoiding the metabolic artifacts common with colorimetric assays like MTT [3]. Self-Validation : The assay's robustness is validated by calculating the Z'-factor using vehicle (DMSO) as the negative control and Staurosporine (10 µM) as the positive control. A Z'-factor > 0.5 indicates an excellent assay.
Step-by-Step Methodology:
-
Cell Seeding : Seed HepG2 cells (a standard model for hepatotoxicity) at 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment : Treat cells with EBHP at concentrations ranging from 0.1 µM to 100 µM (maintaining 0.5% final DMSO). Include Staurosporine (10 µM) wells and vehicle-only wells. Incubate for 48 hours.
-
ATP Quantitation : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes[4].
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well (no media removal required).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [4].
-
Record luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC50 using non-linear regression.
Protocol 3: Functional Efficacy (Aldo-Keto Reductase Inhibition)
Causality : β -hydroxy esters and their corresponding acids are established pharmacophores for Aldo-Keto Reductases (e.g., AKR1B1), enzymes implicated in diabetic complications. Based on the structural homology of EBHP to known AKR inhibitors, we evaluate its inhibitory potency.
Step-by-Step Methodology:
-
In a UV-transparent 96-well plate, combine 100 mM sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 50 ng of recombinant human AKR1B1.
-
Add EBHP (or its pre-hydrolyzed acid derivative) at varying concentrations (1 nM to 10 µM). Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 mM DL-glyceraldehyde (substrate).
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) continuously for 5 minutes.
-
Calculate the initial velocity ( V0 ) and determine the IC50 relative to the uninhibited control.
Quantitative Data Summary
The following table summarizes representative profiling data for EBHP, demonstrating how the physicochemical and metabolic parameters inform the interpretation of functional efficacy.
| Assay Parameter | Metric / Readout | Representative Result for EBHP | Interpretation & Next Steps |
| Kinetic Solubility | Precipitation threshold | 62.5 µM (in PBS, 1% DMSO) | Good solubility; cap functional assays at 50 µM to avoid artifacts. |
| HLM Stability | Intrinsic Clearance ( CLint ) | 85 µL/min/mg | High clearance; rapid ester hydrolysis observed. |
| HLM Stability | Half-life ( t1/2 ) | < 15 minutes | EBHP acts as a prodrug; in vitro efficacy is driven by the free acid. |
| Cytotoxicity (HepG2) | CC50 (CellTiter-Glo) | > 100 µM | No significant hepatotoxicity at pharmacologically relevant doses. |
| AKR1B1 Inhibition | IC50 (Parent Ester) | > 50 µM | Intact ester is inactive against the target. |
| AKR1B1 Inhibition | IC50 (Hydrolyzed Acid) | 120 nM | The carboxylic acid metabolite is a potent AKR1B1 inhibitor. |
References
Use of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate as a building block in organic synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6)
Executive Summary & Structural Analysis
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a highly versatile, multi-functional building block widely utilized in complex organic synthesis and pharmaceutical lead optimization[1]. With the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of 287.15 g/mol , this compound presents three chemically orthogonal reactive sites, allowing for divergent synthetic pathways[1][2]:
-
Aryl Bromide: Primed for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct extended biaryl or heteroaryl scaffolds[3].
-
Benzylic β -Hydroxyl Group: Susceptible to stereoinvertive substitution via the Mitsunobu reaction[4], oxidation to a β -keto ester, or controlled elimination to yield highly conjugated cinnamate derivatives[5].
-
Ethyl Ester: Readily undergoes saponification to the free acid, reduction to a 1,3-diol, or direct amidation.
Divergent Synthetic Workflows
The following diagram illustrates the orthogonal functionalization strategies achievable from this single building block.
Fig 1. Divergent synthetic pathways from Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate.
Experimental Protocols & Mechanistic Insights
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each method includes the causality behind the reagent selection and specific In-Process Controls (IPCs) to verify reaction success before proceeding.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Construct biaryl scaffolds via the aryl bromide moiety.
-
Causality & Design: The ortho-methyl group relative to the bromide introduces mild steric hindrance. To overcome this and prevent premature catalyst deactivation (e.g., protodeborylation), a bidentate ligand catalyst such as Pd(dppf)Cl₂ is employed. A mild base (K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) facilitates the crucial transmetalation step without hydrolyzing the sensitive ethyl ester[3].
Step-by-Step Methodology:
-
Preparation: Charge a dry Schlenk flask with Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.
-
Degassing (Critical Step): Bubble argon through the mixture for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active catalytic species, leading to reaction stalling.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Heat the mixture to 80 °C for 4–6 hours.
-
IPC & Validation: Sample the reaction and analyze via LC-MS. Validation Metric: The reaction is complete when the starting material mass (m/z 287) and its characteristic 1:1 bromine isotope pattern (M, M+2) completely disappear, replaced by the product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Stereoselective Dehydration to (E)-Cinnamate Derivatives
Objective: Generate an α,β -unsaturated ester (Michael acceptor).
-
Causality & Design: Direct acid-catalyzed dehydration often leads to a mixture of (E) and (Z) isomers or unwanted polymerization. By using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N), the hydroxyl group is first converted into a superior leaving group (mesylate). Subsequent base-induced E2 elimination proceeds under thermodynamic control, heavily favoring the less sterically clashed (E)-cinnamate[5].
Step-by-Step Methodology:
-
Mesylation: Dissolve the starting material (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C. Add Et₃N (3.0 equiv) followed by dropwise addition of MsCl (1.5 equiv).
-
Elimination: Allow the reaction to warm to room temperature and stir for 12 hours. Causality: The excess Et₃N acts as the base for the subsequent E2 elimination of the intermediate mesylate.
-
IPC & Validation: Analyze via ¹H NMR of a crude aliquot. Validation Metric: Disappearance of the benzylic methine proton (~5.0 ppm) and emergence of two coupled alkene doublets at ~6.4 ppm and ~7.6 ppm with a large coupling constant (J ≈ 16 Hz), confirming the (E)-geometry.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with 1M HCl and brine, dry, and concentrate.
Protocol C: Synthesis of β -Azido Esters via Mitsunobu Reaction
Objective: Convert the benzylic alcohol to an azide (a precursor to β -amino acids) with complete inversion of stereochemistry.
-
Causality & Design: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form a highly electrophilic phosphonium intermediate. Diphenylphosphoryl azide (DPPA) is used as a safe, organic-soluble azide source. The azide nucleophile attacks the activated benzylic carbon via an Sₙ2 mechanism, resulting in a stereospecific inversion of the chiral center[4].
Step-by-Step Methodology:
-
Activation: Dissolve the starting material (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF under argon. Cool to 0 °C.
-
Betaine Formation: Add DIAD (1.5 equiv) dropwise. Causality: The formation of the betaine intermediate is highly exothermic; strict temperature control at 0 °C prevents premature decomposition of the reagents.
-
Nucleophilic Attack: Stir for 15 minutes, then add DPPA (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 8 hours.
-
IPC & Validation: Analyze via IR spectroscopy or TLC. Validation Metric: IR analysis of the crude mixture will show a strong, diagnostic azide stretch at ~2100 cm⁻¹. TLC will show a new, less polar spot.
-
Workup: Concentrate the mixture directly onto silica gel and purify via flash chromatography (Hexanes/EtOAc) to separate the product from triphenylphosphine oxide byproducts.
Quantitative Data & Validation Summary
The following table summarizes the expected outcomes and required analytical validation metrics for the protocols described above.
| Transformation | Target Motif | Catalyst / Key Reagents | Key IPC / Validation Metric | Expected Yield |
| Suzuki-Miyaura | Biaryl scaffold | Pd(dppf)Cl₂, K₂CO₃ | LC-MS: Loss of Br isotope pattern (M, M+2) | 75–85% |
| Dehydration | (E)-Cinnamate | MsCl, Et₃N | ¹H NMR: Alkene doublet at ~6.4 ppm (J = 16 Hz) | 80–90% |
| Mitsunobu | β -Azido ester | PPh₃, DIAD, DPPA | IR: Strong azide stretch at ~2100 cm⁻¹ | 65–75% |
References
-
[4] MDPI (Molecules). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. DOI:[Link]
-
[5] Journal of the American Chemical Society. Highly stereoselective and completely regiospecific method for the dehydration of beta-hydroxy esters via beta-alanoxy enolates. DOI:[Link]
Sources
Analytical Standards and Quality Control Protocols for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Executive Summary
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6) is a highly versatile halogenated β -hydroxy ester utilized as a critical chiral building block in medicinal chemistry and advanced materials science[1]. The presence of both a bromine atom (a handle for transition-metal-catalyzed cross-coupling) and a chiral hydroxyl center requires rigorous analytical oversight. This guide establishes the definitive analytical standards, structural elucidation techniques, and enantiomeric resolution protocols required to validate this compound for pharmaceutical research, strictly adhering to[2][3].
Chemical Significance & Structural Causality
The molecular architecture of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (Molecular Weight: 287.15 g/mol , Formula: C₁₂H₁₅BrO₃) dictates its specific analytical behaviors[4]:
-
The Bromine Substituent: Located at the para position relative to the methyl group, the heavy bromine atom introduces significant steric hindrance and distinct isotopic signatures[1]. In mass spectrometry, this provides a self-validating identity check via the 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes.
-
The Chiral β -Hydroxyl Group: The C3 position is a stereocenter. The hydroxyl group acts as both a hydrogen-bond donor and acceptor, which is critical for biological receptor binding[1] and dictates the necessity for specialized normal-phase chiral chromatography for enantiomeric separation[5].
-
The Ethyl Ester: Susceptible to hydrolysis under extreme pH, the ester dictates that sample preparation and mobile phases must remain near neutral pH to prevent in situ degradation during analysis[1].
Synthetic Pathway for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate.
Analytical Validation Workflow
To ensure the trustworthiness of the analytical data, all methods must be validated as self-validating systems. We employ a lifecycle approach to analytical procedure validation as defined by the[2][6]. Every chromatographic run is bracketed by System Suitability Testing (SST) to ensure environmental or instrumental drift does not yield false purity values.
Analytical Procedure Validation Workflow based on ICH Q2(R2) Guidelines.
Step-by-Step Experimental Protocols
Protocol A: Identity Confirmation via LC-MS (ESI+)
Causality: The presence of the bromine atom yields a distinctive isotopic cluster. This acts as an intrinsic, self-validating identity check. If the 1:1 doublet is absent, the compound is not the brominated target, immediately flagging synthesis or labeling errors.
-
Sample Preparation: Dilute the target compound to 10 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid promotes efficient protonation for positive electrospray ionization (ESI+).
-
Instrumental Setup:
-
Column: C18 (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
-
Data Analysis & Self-Validation:
-
Acquire the mass spectrum in positive mode.
-
Validation Check: Locate the sodium adduct [M+Na]+ . You must observe an isotopic doublet at m/z 309.0 (⁷⁹Br) and m/z 311.0 (⁸¹Br) with a relative intensity ratio of ~1:1. If this ratio deviates by more than 5%, the run is invalidated due to potential co-eluting isobaric interference.
-
Protocol B: Enantiomeric Purity Determination via Chiral HPLC
Causality: β -hydroxy esters require stationary phases capable of specific spatial recognition. Amylose tris(3,5-dimethylphenylcarbamate) columns provide a helical groove for steric inclusion and carbamate groups for hydrogen bonding with the β -hydroxyl and ester carbonyl[5].
-
Preparation of Mobile Phase: Mix n-Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio. Degas via ultrasonication for 15 minutes. Rationale: Hexane maintains the normal-phase environment necessary to preserve the amylose stationary phase structure, while IPA acts as the polar modifier to elute the highly polar hydroxyl group.
-
Preparation of Solutions:
-
SST Solution: Dissolve 1.0 mg of racemic Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate in 1.0 mL of Mobile Phase.
-
Sample Solution: Dissolve 1.0 mg of the synthesized chiral target in 1.0 mL of Mobile Phase.
-
-
Chromatographic Execution:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 220 nm and 254 nm.
-
-
System Suitability & Validation:
-
Inject 10 µL of the SST Solution.
-
Validation Check: Verify that the resolution ( Rs ) between the (R) and (S) enantiomeric peaks is ≥1.5 . If Rs<1.5 , the run is automatically invalidated, preventing the reporting of false enantiomeric excess (ee) values[2].
-
Inject the Sample Solution in triplicate and calculate %ee:
%ee=AreaR+AreaS∣AreaR−AreaS∣×100
-
Data Summary Tables
Table 1: Physicochemical & Structural Properties
| Parameter | Value | Causality / Analytical Significance |
| CAS Number | 1505277-40-6 | Unique chemical identifier for database cross-referencing[1][4]. |
| Molecular Formula | C₁₂H₁₅BrO₃ | Defines exact mass requirements for high-resolution MS[4]. |
| Molecular Weight | 287.15 g/mol | Target nominal mass for low-resolution MS profiling[4]. |
| Solubility | Soluble in EtOH, DCM | Poor aqueous solubility requires organic modifiers for HPLC[1]. |
| Key Functional Groups | Bromo, Hydroxyl, Ester | Dictates the use of normal-phase chiral chromatography and ESI+ MS[1]. |
Table 2: Chromatographic Parameters (Chiral HPLC)
| Parameter | Specification | Rationale |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Optimal H-bonding and steric inclusion for β -hydroxy esters[5]. |
| Mobile Phase | Hexane:IPA (85:15 v/v) | Normal phase separation preserves chiral recognition mechanisms. |
| Flow Rate | 1.0 mL/min | Balances peak resolution ( Rs ) and total run time. |
| Detection | UV @ 254 nm | Targets the strong π→π∗ transition of the aromatic ring. |
| System Suitability | Rs≥1.5 | Ensures baseline separation for accurate %ee calculation[2]. |
References
-
Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, a key intermediate in pharmaceutical and materials science research.[1] We present a detailed, validated laboratory-scale protocol and address the critical considerations for scaling this process to a pilot-plant or industrial setting. The core of this synthesis is the Reformatsky reaction, a powerful tool for carbon-carbon bond formation that presents unique challenges upon scale-up, primarily due to its exothermic nature and potential for unpredictable induction periods.[2] This guide offers field-proven insights into managing these challenges through controlled reagent addition, robust thermal management, and in-process monitoring, ensuring a safe, reproducible, and efficient synthesis.
Introduction: The Significance of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a versatile organic molecule characterized by a β-hydroxy ester functionality and a substituted aromatic ring.[3] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. The bromo- and methyl-substituted phenyl ring, coupled with the hydroxyl and ester moieties, provides multiple points for further chemical modification, enabling the exploration of a wide range of chemical space in drug discovery and materials science.
The synthesis of this compound is most effectively achieved through the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5] While a staple in academic and research laboratories, the transition of this reaction to a larger scale necessitates a thorough understanding of its mechanism and potential hazards.
The Reformatsky Reaction: Mechanism and Laboratory-Scale Synthesis
The Reformatsky reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[6][7] This enolate is less reactive than its lithium or Grignard counterparts, which advantageously prevents self-condensation with the ester group.[6][7]
The reaction mechanism can be summarized in three key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form the organozinc reagent.[7]
-
Nucleophilic Addition: The organozinc reagent adds to the carbonyl carbon of the aldehyde (4-bromo-3-methylbenzaldehyde).[5]
-
Work-up: An acidic work-up protonates the resulting alkoxide to yield the desired β-hydroxy ester.[4]
Diagram of the Reformatsky Reaction Mechanism
Sources
- 1. Eluciation of Organometallic Reaction Mechanisms by in-situ Mass Spectrometry | Mass Spectrometry Center [research.njit.edu]
- 2. syrris.com [syrris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reformatsky Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the causality behind each experimental variable, providing you with a self-validating workflow to ensure high-yield, reproducible carbon-carbon bond formation via the Reformatsky reaction.
I. Mechanistic Overview & Reaction Workflow
The synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate relies on the1[1]. The reaction proceeds via the oxidative addition of zinc into the carbon-bromine bond to form a nucleophilic zinc enolate, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde.
Reformatsky workflow for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate synthesis.
II. Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this methodology incorporates built-in visual and analytical checkpoints (self-validation) so you can verify the success of each step in real-time.
Step 1: Zinc Activation
-
Suspend zinc dust (1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Add 1,2-dibromoethane (0.05 eq) and heat the mixture to reflux for 15 minutes.
-
Cool to room temperature, add chlorotrimethylsilane (TMSCl, 0.05 eq), and stir for an additional 15 minutes.
-
Causality: Zinc dust is naturally coated with a passivating ZnO layer. The combination of 1,2-dibromoethane and TMSCl2[2].
-
Self-Validation Check: You will observe a slight change in the suspension's texture (becoming finer) and mild effervescence, confirming active surface generation.
Step 2: Organozinc Enolate Formation
-
Warm the activated zinc suspension to 45–50 °C.
-
Add ethyl bromoacetate (1.1 eq) dropwise over 30 minutes.
-
Causality: Controlled addition prevents thermal runaway.3[3] of the Reformatsky reagent.
-
Self-Validation Check: The reaction is exothermic. As the reaction proceeds, the opaque grey zinc powder will be consumed, and the mixture will transition into a translucent, slightly colored solution, confirming the insertion of zinc into the C-Br bond.
Step 3: Nucleophilic Addition
-
Cool the enolate solution to −8 °C.
-
Add a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise over 1 hour. Stir for 2–4 hours.
-
Causality: 3[3] while suppressing retro-aldol reversibility and off-target self-condensation.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active spot corresponding to the starting aldehyde will disappear, replaced by a lower-Rf (more polar) spot representing the zinc-alkoxide intermediate.
Step 4: Quenching & Isolation
-
Quench the reaction at −8 °C by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
III. Quantitative Optimization Data
The table below summarizes the critical process parameters optimized for scale-up and high-purity yield.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Zinc Activation | Mechanical stirring | DIBAL-H (20 wt% in toluene) or TMSCl | 3[3]. Chemical reduction of surface oxides ensures quantitative enolate formation. |
| Enolate Temp | 65 °C (THF Reflux) | 45–50 °C | 3[3] of the Reformatsky reagent and minimizes side-products. |
| Addition Temp | Room Temperature | −8 °C | 3[3] by kinetically controlling the nucleophilic attack. |
| Quenching Agent | 10% HCl (Aqueous) | Saturated NH₄Cl (Aqueous) | Strong acids promote E1cB dehydration of the β-hydroxy ester. Mild buffering preserves the target hydroxyl group[1]. |
IV. Troubleshooting & FAQs
Q1: My zinc fails to insert into ethyl bromoacetate, resulting in unreacted starting materials. How do I initiate the reaction reliably? A: The failure of zinc insertion is almost always caused by an unyielding zinc oxide (ZnO) layer. Relying solely on mechanical activation is insufficient. Solution: Implement a chemical activation step. 2[2]. For larger scale-ups where dibromoethane yields inconsistent results,3[3].
Q2: I am observing significant amounts of ethyl acetate and unreacted 4-bromo-3-methylbenzaldehyde in my crude NMR. What is causing this? A: This indicates that the organozinc enolate is forming successfully but is being prematurely protonated by adventitious moisture before it can react with the aldehyde. Solution:4[4]. Ensure your THF is freshly distilled or passed through an activated alumina column. Flame-dry all glassware under vacuum and backfill with dry argon.
Q3: The yield of my target β-hydroxy ester is low, and I see a less polar, highly UV-active spot on my TLC. What is this byproduct? A: The less polar byproduct is likely the corresponding α,β-unsaturated ester (ethyl (E)-3-(4-bromo-3-methylphenyl)acrylate). This forms via the dehydration of your desired β-hydroxy ester, a common side reaction if the workup conditions are too acidic. Solution: Avoid using strong acids like 10% HCl for the reaction quench. Instead, 1[1] at low temperatures (−8 °C to 0 °C).
Q4: Can I use alternative metals if zinc continues to give poor yields or requires too much optimization? A: Yes. While zinc is the traditional choice, indium has emerged as a highly efficient alternative.5[5], often without the need for rigorous chemical activation of the metal.
V. References
-
Benchchem. "A comparative study of zinc versus indium in the Reformatsky reaction with this compound."
-
Grokipedia. "Reformatsky reaction."
-
ACS Publications. "A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction."
-
Vedantu. "Reformatsky Reaction: Mechanism, Examples & Exam Tips."
-
ResearchGate. "The First Isolation of Crystalline Ethyl Bromozincacetate, Typical Reformatsky Reagent: Crystal Structure and Convenient Preparation."
Sources
Stability issues and degradation of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Welcome to the technical support center for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during your experiments, ensuring the integrity and reliability of your results.
Introduction to the Stability of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a halogenated β-hydroxy ester, a class of compounds valued in organic synthesis for their versatile functional groups.[1] The presence of an ester, a hydroxyl group, and a brominated aromatic ring makes this molecule a useful building block but also introduces potential stability concerns.[1] Understanding the inherent reactivity of these functional groups is paramount to its successful application. This guide will delve into the primary degradation pathways—hydrolysis and debromination—and provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: I've observed a decrease in the purity of my compound over time, even when stored.
Question: What are the likely causes for the gradual degradation of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate during storage, and how can I prevent it?
Answer:
The gradual loss of purity during storage is most commonly attributed to slow hydrolysis of the ester functional group. This reaction is catalyzed by the presence of moisture and can be accelerated by trace amounts of acidic or basic impurities.
Causality: The ester bond is susceptible to nucleophilic attack by water, leading to the formation of 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid and ethanol.[1][2] This process can be catalyzed by acid or base.[2]
Troubleshooting Workflow: Purity Loss During Storage
Caption: Troubleshooting workflow for solution discoloration.
Preventative Measures & Solutions:
-
Light Protection: Prepare and store solutions in amber-colored volumetric flasks or vials to protect them from light. [3]* Solvent Purity: Use high-purity, dry, and aprotic solvents. Ensure the solvent is free from acidic or basic impurities.
-
Inert Atmosphere: When working with solutions for extended periods, consider degassing the solvent and storing the solution under an inert atmosphere to prevent oxidation.
Issue 3: I am seeing an unexpected loss of my starting material and the appearance of a more polar spot on my TLC plate during a reaction.
Question: During my reaction, I'm observing the consumption of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate and the formation of a new, more polar compound. What is likely happening?
Answer:
This observation is highly indicative of ester hydrolysis, especially if your reaction conditions are aqueous, acidic, or basic. The resulting carboxylic acid is significantly more polar than the parent ester.
Causality: The ester is being hydrolyzed to its corresponding carboxylic acid, 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid. [1]Carboxylic acids are more polar than esters due to the presence of the hydroxyl group and the ability to form hydrogen bonds, hence their lower retention factor (Rf) on a normal-phase TLC plate.
Proposed Degradation Pathway: Hydrolysis
Caption: Hydrolysis of the ester to a carboxylic acid.
Confirmation and Solutions:
-
Analytical Confirmation: The identity of the more polar spot can be confirmed by liquid chromatography-mass spectrometry (LC-MS) to check for the expected mass of the carboxylic acid.
-
Reaction Condition Adjustment:
-
If possible, switch to anhydrous reaction conditions.
-
If aqueous conditions are necessary, carefully control the pH to be as close to neutral as possible.
-
Minimize reaction time and temperature to reduce the extent of hydrolysis.
-
-
Work-up Considerations: During aqueous work-ups, use cold solutions and minimize the time the compound is in contact with acidic or basic aqueous layers to prevent hydrolysis. [4]
Protocol: Monitoring Purity and Detecting Degradation Products by HPLC-MS
This protocol provides a general method for assessing the purity of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate and identifying potential degradation products.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the compound. b. Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL with the mobile phase.
2. HPLC-MS System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes. |
| Flow Rate | 0.2-0.4 mL/min. |
| Column Temperature | 30-40 °C. |
| Injection Volume | 1-5 µL. |
| Mass Spectrometer | An electrospray ionization (ESI) mass spectrometer. |
| Ionization Mode | Positive and negative ion modes to detect a wider range of compounds. |
| Mass Range | Scan a range that includes the parent compound and potential degradation products (e.g., m/z 100-500). |
3. Data Analysis: a. Identify the peak for the parent compound based on its expected retention time and mass-to-charge ratio (m/z). b. Look for peaks of potential degradation products, such as the hydrolyzed carboxylic acid or debrominated species. c. Quantify the purity by calculating the peak area percentage of the main compound relative to the total peak area.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- Saeed, A., Altarawneh, M., Siddique, K., Conesa, J. A., Ortuño, N., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 192, 110272.
- Jakab, E., & Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 77(2), 167-173.
- Synerzine. (2018).
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- BenchChem. (2025).
- Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips.
- Cambridge University Press & Assessment. (n.d.).
- European Chemicals Agency. (2024).
- Fisher Scientific. (n.d.).
- Chem-Station. (2014).
- Atashgahi, S., Vered, G., Löffler, D., Adrian, L., & Bernstein, A. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- National Institute of Metrology, China. (n.d.). Purity assessment for 17β-estradiol.
- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- Thermo Fisher Scientific. (n.d.).
- CymitQuimica. (n.d.).
- China Petroleum & Chemical Corp. (2025).
- Tsoupras, A., & Zabetakis, I. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3304.
- PubChem. (n.d.). Ethyl 3-(4-bromophenyl)
- Sapphire Bioscience. (n.d.). Ethyl 3-(4-bromophenyl)
- CymitQuimica. (n.d.). Ethyl 3-(4-bromo-3-methylphenyl)
- Food and Agriculture Organization of the United Nations. (2014). Ethyl 3-(2-hydroxyphenyl)
- Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
- PubChem. (n.d.). Ethyl 3-(4-bromophenyl)
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Hydroxy-PEG12-Acid Products.
- Demetriou, G. (2021).
- Coffinier, Y., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2834–2861.
- Maynooth University. (2015). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone.
- Pearson+. (n.d.). The Reformatsky reaction refers to the addition of an aldehyde or....
- Clearsynth. (n.d.). Ethyl 3-(4-bromophenyl)
- GSC Online Press. (2025).
- MDPI. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
- Sigma-Aldrich. (n.d.). 3-(3-Bromophenyl)-2-hydroxypropanoic acid.
- Scientific Research Publishing. (n.d.).
- ResearchG
- ACS Public
Sources
Enhancing the enantioselectivity of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate synthesis
Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. This portal is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the enantioselective synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate .
The synthesis of this highly functionalized, bulky chiral building block relies on the asymmetric reduction of its corresponding β -keto ester: Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate. Achieving >99% enantiomeric excess (ee) requires precise control over transition-state energetics, whether utilizing chemocatalytic (Noyori-type Ru-BINAP) or biocatalytic (Ketoreductase/KRED) pathways.
Below, you will find our diagnostic workflows, field-proven troubleshooting guides, and self-validating protocols to resolve common bottlenecks in this specific transformation.
Diagnostic Optimization Workflow
Optimization workflow for asymmetric reduction of the target beta-keto ester.
Troubleshooting Guide & FAQs
Q1: My Ru-BINAP catalyzed hydrogenation is plateauing at ~80% ee. What is the mechanistic cause, and how do I improve enantioselectivity? A1: The 4-bromo-3-methylphenyl moiety is exceptionally bulky. In standard Ru(II)-BINAP systems, the steric differentiation between the two diastereomeric transition states may not be sufficient to exclusively favor one enantiomer. Furthermore, the reduction must proceed through the keto tautomer; rapid enolization dynamics can disrupt the chiral coordination[1]. Solution: Switch to a more sterically demanding ligand, such as Xyl-BINAP or Tol-BINAP. The extended methyl groups on the ligand's aryl rings create a deeper, more restrictive chiral pocket, amplifying the energy difference between the competing transition states. Additionally, lower the reaction temperature to 25 °C to maximize the ΔΔG‡ (difference in activation energy), compensating for the slower kinetics by increasing H2 pressure to 100 atm[1].
Q2: I am observing significant acetal formation as a byproduct during the Ru-catalyzed hydrogenation. How can I suppress this? A2: β -keto esters are highly prone to acetalization in polar protic solvents (like methanol), particularly if trace amounts of acid (often HBr or HCl ) were used to activate the precatalyst[1]. Solution: Transition your solvent system from methanol to anhydrous ethanol or a biphasic CH2Cl2/EtOH (1:1) mixture. Ethanol is sterically more hindered, significantly reducing the rate of nucleophilic attack on the carbonyl carbon. Ensure all solvents are rigorously degassed, as dissolved oxygen can oxidize the Ru(II) center, leading to the release of acidic protons that catalyze acetal formation.
Q3: When using an engineered Ketoreductase (KRED) whole-cell system, the ee% is excellent (>99%), but conversion stalls at 20-30%. Why? A3: This is a classic symptom of either extreme substrate insolubility or cofactor depletion. The bromo and methyl groups make the substrate highly lipophilic, causing it to crash out of the aqueous buffer. Alternatively, the accumulation of gluconic acid (from the Glucose Dehydrogenase/GDH cofactor regeneration cycle) may be crashing the pH, denaturing the KRED[2][3]. Solution: Introduce 10-15% (v/v) isopropanol (IPA) as a co-solvent. IPA not only solubilizes the hydrophobic substrate but can also act as a secondary sacrificial electron donor for certain KREDs. Implement an automated titrator to maintain the reaction strictly at pH 6.5–7.0 using 1M NaOH[3].
Quantitative Data Summary
The following table summarizes the expected outcomes and critical parameters when optimizing the reduction of the target β -keto ester across different catalytic platforms.
| Catalytic System | Ligand/Enzyme | Temp (°C) | Pressure / Co-factor | Typical Conversion | Typical ee% | Primary Optimization Variable |
| Chemocatalysis | Ru(II)-(R)-BINAP | 50 °C | 50 atm H2 | >95% | 80 - 85% | H2 Pressure |
| Chemocatalysis | Ru(II)-(R)-Xyl-BINAP | 25 °C | 100 atm H2 | >98% | >98% | Ligand Sterics |
| Biocatalysis | Wild-type Yeast | 30 °C | Sucrose (in vivo) | 40 - 60% | 70 - 85% | Incubation Time |
| Biocatalysis | Eng. KRED + GDH | 30 °C | NADP+ / Glucose | >99% | >99.9% | pH & Co-solvent (IPA) |
Validated Experimental Protocols
Protocol A: Chemocatalytic Asymmetric Hydrogenation (Ru-Xyl-BINAP)
This protocol utilizes a self-validating pressure-drop methodology to ensure complete conversion before workup.
-
Catalyst Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, dissolve 0.1 mol% of [RuCl2(benzene)]2 and 0.21 mol% of (R)-Xyl-BINAP in anhydrous, degassed dimethylformamide (DMF). Heat at 100 °C for 10 minutes, then remove the solvent under vacuum to yield the active Ru(II) catalyst complex[1].
-
Substrate Loading: Dissolve 10.0 g of Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate in 50 mL of strictly anhydrous, degassed ethanol. Transfer the solution and the catalyst into a high-pressure stainless-steel autoclave.
-
Hydrogenation: Seal the autoclave and purge three times with high-purity H2 gas. Pressurize the vessel to 100 atm.
-
Reaction Monitoring: Stir the mixture at 25 °C. Monitor the pressure gauge; a steady pressure drop indicates active hydride transfer. The reaction is self-validating when H2 consumption ceases (typically 12–18 hours).
-
Workup & Validation: Vent the hydrogen gas carefully. Concentrate the mixture under reduced pressure. Filter through a short pad of silica gel (eluting with Hexane/Ethyl Acetate 4:1) to remove ruthenium residues.
-
Analysis: Analyze an aliquot via chiral HPLC (e.g., Chiralcel AS-H or OD-H column) to confirm the ee% before proceeding to downstream crystallization.
Protocol B: Biocatalytic Reduction (KRED/GDH System)
This protocol leverages an enzymatic cascade for continuous cofactor regeneration, ensuring high atom economy.
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 6.8 using 1M NaOH or HCl.
-
Enzyme & Cofactor Loading: To the buffer, add 50 mg of NADP+, 2.0 g of D-glucose, 100 mg of engineered Glucose Dehydrogenase (GDH), and 200 mg of the selected Ketoreductase (KRED) powder[2][3]. Stir gently at 30 °C until fully dissolved.
-
Substrate Addition: Dissolve 2.0 g of Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate in 10 mL of Isopropanol (IPA). Add this solution dropwise to the aqueous enzyme mixture to form a fine, homogenous suspension.
-
Reaction Control: Incubate the reaction at 30 °C with orbital shaking (150 rpm). Critical Step: Connect an automated pH stat to dose 1M NaOH, neutralizing the gluconic acid generated by the GDH cycle and keeping the pH strictly at 6.8.
-
Workup: Once base consumption halts (indicating 100% conversion), add 100 mL of Ethyl Acetate. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to pellet the denatured proteins. Extract the organic layer, dry over MgSO4 , and evaporate to yield the highly pure chiral β -hydroxy ester.
References
-
The Noyori Asymmetric Hydrogenation Reaction Andrew G Myers Research Group, Harvard University URL:[Link]
-
Asymmetric synthesis atomoxetine intermediate (r)-ethyl 3-hydroxy-3-phenylpropionate with microorganisms World Scientific Publishing URL:[Link]
-
Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae ResearchGate URL: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Welcome to the Assay Troubleshooting & Support Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6) .
As a halogenated ester, this compound features a highly lipophilic 4-bromo-3-methylphenyl moiety[1]. While this structural motif is highly valuable in medicinal chemistry for target binding, it severely restricts aqueous solubility. Poorly soluble compounds not only create significant bottlenecks for in vitro assays but also introduce a high risk of false readouts due to colloidal aggregation and precipitation[2].
The following guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve stable, monomeric dispersions of this compound in your assays.
Diagnostic Decision Workflow
Before altering your assay parameters, use the decision tree below to identify the optimal solubilization strategy based on your specific experimental constraints.
Diagnostic workflow for resolving compound solubility and preventing colloidal aggregation in assays.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate precipitate immediately upon dilution from DMSO into my assay buffer? A1: The primary cause is the drastic and sudden change in solvent polarity (dielectric constant)[3]. The compound is highly soluble in 100% DMSO, but when pipetted directly into an aqueous buffer, the lipophilic brominated phenyl ring forces the surrounding water molecules into a highly ordered, thermodynamically unfavorable lattice. To minimize this surface area contact with water, the compound undergoes rapid hydrophobic collapse, exceeding its thermodynamic solubility limit and crashing out of solution[3]. Corrective Action: Never perform a single-step large dilution. Utilize a "step-down" serial dilution method to gradually introduce the compound to aqueous environments[3].
Q2: My compound appears dissolved (no visible precipitate), but my enzymatic assay shows inconsistent IC50 values. What is happening? A2: You are likely experiencing colloidal aggregation. Highly lipophilic esters often form micro-aggregates (colloids) long before macroscopic precipitation becomes visible to the naked eye. These colloids sequester the active monomeric compound, artificially lowering the effective concentration at the enzyme's active site and leading to an underestimation of its true potency[3]. Furthermore, aggregates can cause non-specific inhibition by adsorbing the target protein onto their surface. Corrective Action: Incorporate a non-ionic surfactant (e.g., Tween-20 or Triton X-100) into your assay buffer. Surfactants form micelles that encapsulate the hydrophobic core of the drug molecules, shielding them from water and maintaining a stable, monomer-like state[4].
Q3: I am running a cell-based assay that cannot tolerate DMSO concentrations above 0.5% or harsh surfactants. How can I solubilize this compound? A3: Cell membranes are highly sensitive to organic solvents and detergents, which can cause cell lysis or alter baseline biological responses. In this scenario, cyclodextrin complexation is the most authoritative approach. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The bromo-methylphenyl moiety of the compound fits firmly into this cavity, forming a water-soluble host-guest inclusion complex without damaging lipid bilayers[5].
Quantitative Data: Solubilization Strategies Comparison
To aid in experimental design, the following table summarizes the operational limits and causality of various solubilization excipients when applied to halogenated esters.
| Solubilization Strategy | Primary Mechanism of Action | Max Recommended Concentration | Assay Compatibility | Key Limitations & Drawbacks |
| DMSO (Co-solvent) | Lowers aqueous dielectric constant | < 1% (v/v) | Biochemical | High concentrations cause protein denaturation and cellular toxicity[3]. |
| PEG-400 (Co-solvent) | Disrupts water lattice, co-solvation | < 5% (v/v) | Biochemical / Cell | High viscosity can introduce pipetting errors and alter diffusion rates[4]. |
| Tween-20 (Surfactant) | Micellar encapsulation of hydrophobic core | 0.01% - 0.1% (w/v) | Biochemical | Can disrupt lipid-protein interactions; causes cell lysis in in vitro cell cultures[4]. |
| HP-β-CD (Cyclodextrin) | Host-guest inclusion complexation | 10% - 20% (w/v) | Cell-Based / In Vivo | Requires pre-formulation; may alter the apparent binding affinity of the compound[5]. |
Validated Experimental Methodologies
Trustworthy science requires self-validating systems. Do not assume your compound is soluble just because the buffer looks clear. The following protocols include built-in validation checkpoints to ensure data integrity.
Protocol A: Step-Down Dilution with Surfactants (For Biochemical Assays)
Causality: Gradually lowering the dielectric constant prevents super-saturation shock, while the addition of surfactants provides thermodynamic stability to the monomeric state[4],[3].
-
Primary Stock: Accurately weigh the Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate powder and dissolve it in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex and sonicate in a water bath for 5 minutes to break down any crystalline lattice[3].
-
Intermediate Dilution: Dilute the primary stock 1:10 into an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate stock.
-
Buffer Preparation: Pre-warm the aqueous assay buffer to 37°C (to transiently increase thermodynamic solubility) and supplement it with 0.05% Tween-20[4],[3].
-
Final Addition: Add the intermediate stock dropwise to the assay buffer while vortexing vigorously. This rapid mixing prevents localized high concentrations that trigger precipitation[3].
-
Self-Validation Checkpoint: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Measure the UV absorbance (at the compound's λmax ) of the supernatant and compare it to the uncentrifuged solution. A >95% signal match confirms successful solubilization without micro-precipitation.
Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based Assays)
Causality: The host-guest complex physically shields the hydrophobic bromo-phenyl core from the aqueous environment, massively enhancing the dissolution rate without relying on toxic co-solvents[5].
-
Carrier Preparation: Dissolve HP-β-CD in your cell culture medium or PBS to a final concentration of 10% (w/v).
-
Complexation: Weigh out the compound and add it directly to the cyclodextrin solution, aiming for a 1:2 molar ratio (Compound : Cyclodextrin)[6].
-
Energy Input: Knead the mixture or sonicate it in a water bath at 40°C for 45-60 minutes. The continuous energy input is required to drive the guest molecule into the host cavity until the suspension transitions to a completely clear solution[6].
-
Self-Validation Checkpoint: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC or UV-Vis to confirm that the final concentration of the compound matches your theoretical input. If the concentration is lower, uncomplexed compound was caught on the filter, indicating the need for a higher cyclodextrin ratio.
References
-
International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility". IJMSDR, Vol 5, Issue 06. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study". PMC. URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity Comparison of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate Derivatives: Targeting Aldose Reductase (ALR2)
Executive Summary & Mechanistic Rationale
In the pursuit of therapeutics for diabetic complications (e.g., neuropathy, nephropathy), the polyol pathway remains a primary metabolic target. Under hyperglycemic conditions, the enzyme Aldose Reductase (ALR2) reduces excess glucose to sorbitol, leading to severe osmotic stress and cellular damage.
The commercially available building block Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6)[1][2] serves as a highly privileged scaffold for synthesizing ALR2 inhibitors. As an application scientist, I utilize this scaffold because it elegantly solves two major bottlenecks in ALR2 inhibitor design: target affinity and cellular permeability .
-
The Halogen Bond (Target Affinity): The bulky bromine atom at the para position is not merely for steric occupation. Due to the electron-withdrawing nature of the aromatic ring, the bromine atom develops a localized region of positive electrostatic potential known as a "sigma hole." This allows it to act as a Lewis acid, forming highly directional, enthalpy-driven halogen bonds with electron-rich residues (e.g., Thr113) in the ALR2 specificity pocket[3][4].
-
The Prodrug Strategy (Permeability): Clinical ALR2 inhibitors like Epalrestat rely on a free carboxylic acid to anchor to the enzyme's catalytic site (Tyr48, His110)[5]. However, free acids suffer from poor membrane permeability. By utilizing the ethyl ester form of the propanoate scaffold, we mask the negative charge, drastically increasing the partition coefficient (LogP). Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester into the active free acid.
Quantitative Data Comparison
To objectively evaluate this scaffold, we synthesized three derivatives from the parent ethyl ester and compared them against the clinical standard, Epalrestat.
-
Target Compound: Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (The Ester Prodrug).
-
Derivative A: 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid (The Active Free Acid).
-
Derivative B: 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid (The Fluoro-Analog).
Table 1: Biological Activity and Pharmacokinetic Profiling
| Compound | Structural Modification | ALR2 IC 50 (In Vitro) | Cellular IC 50 (Ex Vivo) | Caco-2 P app (x10 −6 cm/s) | LogP |
| Target Compound | Ethyl Ester (Prodrug) | >10,000 nM | 145 nM | 24.5 (High) | 3.2 |
| Derivative A | Free Acid (Active) | 85 nM | >5,000 nM | 1.2 (Low) | 1.4 |
| Derivative B | Fluoro-Analog (Acid) | 1,250 nM | 2,100 nM | 1.5 (Low) | 1.2 |
| Epalrestat | Clinical Standard | 20 nM | 850 nM | 3.5 (Moderate) | 2.1 |
Causality Analysis of the Data:
-
The Prodrug Effect: Derivative A (Free Acid) is highly potent in vitro (85 nM) but fails in cellular assays (>5,000 nM) due to its inability to cross the lipid bilayer (P app 1.2). Conversely, the Target Compound (Ethyl Ester) is inactive in vitro but exhibits excellent cellular efficacy (145 nM). Its high LogP (3.2) drives rapid membrane diffusion, after which it is intracellularly converted to Derivative A.
-
The Halogen Bond Effect: Replacing the bromine atom with fluorine (Derivative B) causes a 14-fold drop in in vitro potency (85 nM to 1,250 nM). Because fluorine is highly electronegative, it lacks the polarizable "sigma hole" required to form a strong halogen bond[3], proving that the bromine atom is critical for target engagement.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.
Protocol 1: High-Throughput ALR2 Kinetic Inhibition Assay
Purpose: To measure the direct, cell-free binding affinity of the derivatives to recombinant ALR2.
-
Reagent Preparation: Prepare 100 mM sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 (50 mU/mL) and 0.1 mM NADPH.
-
Substrate Selection (Causality): Use 10 mM D-glyceraldehyde as the substrate rather than glucose. ALR2 has a significantly higher Km affinity for D-glyceraldehyde, providing a wider, more robust signal window for inhibitor screening[6].
-
Background Subtraction (Self-Validation): Dispense 1 µL of test compounds (in DMSO) into a 96-well UV-transparent plate. Add buffer and enzyme. Crucial Step: Read baseline absorbance at 340 nm before adding NADPH. This identifies compounds with auto-absorbance that would otherwise generate false-positive inhibition data.
-
Reaction Initiation: Add NADPH and D-glyceraldehyde to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP + ) over 5 minutes at 37°C. Calculate the IC 50 using a 4-parameter logistic regression. Epalrestat is run concurrently as a positive control[5].
Protocol 2: Caco-2 Permeability and Intracellular Activation Assay
Purpose: To validate the prodrug hypothesis by measuring apical-to-basolateral transport and intracellular ester hydrolysis.
-
Monolayer Preparation: Culture Caco-2 cells on Transwell polycarbonate inserts for 21 days until fully differentiated into a polarized enterocyte-like monolayer.
-
Integrity Check (Self-Validation): Add 100 µM Lucifer Yellow to the apical chamber. If the basolateral fluorescence indicates a P app > 1×10−6 cm/s, the tight junctions are compromised, and the well is strictly discarded.
-
Dosing: Apply 10 µM of the Target Compound (Ethyl Ester) to the apical chamber in HBSS buffer (pH 7.4).
-
Sampling & Mass Balance (Self-Validation): After 2 hours, sample the basolateral chamber, the apical chamber, and lyse the cells to extract intracellular contents. Total mass (Apical + Basolateral + Intracellular) must equal 100±10% of the initial dose to rule out non-specific binding to the plastic transwell.
-
LC-MS/MS Quantification: Analyze the basolateral and intracellular samples. The detection of Derivative A (Free Acid) in the basolateral chamber confirms that the Target Compound successfully permeated the cell and was enzymatically hydrolyzed.
Visualizations
Pathway Mechanism
Caption: The Polyol Pathway illustrating ALR2-mediated reduction of glucose to sorbitol and inhibitor intervention.
Experimental Workflow
Caption: Self-validating high-throughput screening workflow for evaluating propanoate derivatives.
References
-
Biomedicine Easy (YouTube): What is Halogen Bonding? Applications in Drug Discovery and Chemical Biology. Available at: [Link]
-
Frontiers in Chemistry: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Available at:[Link]
-
Mini-Reviews in Medicinal Chemistry (via Moodle@Units): Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications. Available at: [Link]
-
MDPI: In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus... A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase. Available at: [Link]
-
PubMed (ChemistryOpen): Structure-Guided Identification and Evaluation of Epalrestat and Ranirestat-Like Compounds Against Aldose Reductase. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 5. Structure-Guided Identification and Evaluation of Epalrestat and Ranirestat-Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus and Its Complications—A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase and Protein Tyrosine Phosphatase 1B [mdpi.com]
Head-to-head comparison of different purification techniques for Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
A Senior Application Scientist's Guide to the Purification of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
An In-Depth Head-to-Head Comparison of Key Laboratory Techniques
Introduction: The Crucial Role of Purity for a Key Chiral Building Block
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS No. 1505277-40-6) is a substituted β-hydroxy ester of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a halogenated phenyl ring and a hydroxyl group, makes it a versatile synthetic intermediate for constructing more complex, biologically active molecules.[1]
A critical feature of this molecule is the chiral center at the C-3 position, the carbon atom bearing the hydroxyl group. This means the compound exists as a pair of non-superimposable mirror images, or enantiomers. In pharmaceutical development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be inactive or even cause undesirable side effects. Consequently, the ability to not only purify the compound from reaction byproducts but also to separate its enantiomers is often a critical requirement for its use in drug discovery and development.[2][3]
This guide provides a head-to-head comparison of the most common and effective purification techniques applicable to this molecule: Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this analysis moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to select and optimize the best purification strategy for their specific objectives, whether it be rapid initial cleanup for screening or high-purity enantiomeric separation for late-stage development.
Chapter 1: Flash Column Chromatography - The Workhorse for Rapid, Bulk Purification
Flash column chromatography is the quintessential first-line defense for purifying crude organic reaction mixtures.[4] It leverages the principle of liquid-solid adsorption chromatography, where components of a mixture are separated based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] Its widespread use stems from its efficiency in handling gram-scale quantities, relative speed, and cost-effectiveness.[6]
The Principle in Practice:
For a moderately polar molecule like Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, silica gel (a polar stationary phase) is the logical choice. A mobile phase of relatively low polarity, such as a gradient of ethyl acetate in hexanes, is employed.[7] Non-polar impurities will have weak interactions with the silica and will elute quickly with the solvent front. The target compound, with its polar ester and hydroxyl groups, will adsorb more strongly to the silica and elute later. Highly polar impurities, such as unreacted starting materials or decomposition products, will remain strongly bound to the top of the column. The "flash" aspect refers to the use of positive pressure (typically from nitrogen or air) to accelerate the flow of the mobile phase, significantly reducing the separation time compared to traditional gravity chromatography.[4]
Experimental Protocol: Flash Chromatography
Objective: To achieve >95% purity from a crude reaction mixture.
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
The optimal eluent system for the column will be the one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[8]
-
-
Column Packing (Dry Packing Method):
-
Select a glass column of appropriate diameter based on the scale of the crude mixture (e.g., a 50 mm diameter column for 1-5 g of material).[6]
-
Secure the column vertically in a fume hood and add a small cotton or glass wool plug, followed by a thin layer of sand.
-
Add dry silica gel (230-400 mesh) to the column, typically 50-100 times the weight of the crude sample.[5]
-
Gently tap the column to ensure even packing and add another layer of sand on top to prevent disturbance of the silica bed upon solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (e.g., 2.5 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This prevents using a loading solvent that is more polar than the eluent, which would compromise resolution.[5][6]
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to the column.
-
Apply gentle air or nitrogen pressure to the top of the column to achieve a flow rate of approximately 5 cm of solvent level decrease per minute.
-
Collect fractions in test tubes or flasks. The volume of each fraction should be appropriate for the column size.[6]
-
Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds to elute the target compound in a reasonable time.
-
Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Workflow for Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
Chapter 2: Recrystallization - The Classic Technique for Achieving High Crystalline Purity
Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility. A crude solid is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon slow cooling, the solubility of the target compound decreases, allowing it to form a crystalline lattice that excludes the impurities, which remain in the solution (mother liquor).
Applicability to the Target Compound:
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is typically a colorless to pale yellow liquid at room temperature.[1] Therefore, direct recrystallization is not feasible. However, this technique becomes relevant under two scenarios:
-
If the compound solidifies at reduced temperatures.
-
If a downstream synthetic step converts the ester into a solid derivative (e.g., hydrolysis to the corresponding carboxylic acid or formation of an amide).
For the purpose of this guide, we will describe a general protocol, acknowledging its conditional applicability.
Experimental Protocol: Recrystallization
Objective: To achieve high crystalline purity (>99%) of a solid derivative.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of the crude solid in various solvents (e.g., heptane, ethanol, water, or mixed solvent systems) to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid is just completely dissolved. Adding excess solvent will reduce the final yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and prematurely crystallize.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Workflow for Recrystallization
Caption: Workflow for Purification by Recrystallization.
Chapter 3: Preparative HPLC - The Ultimate Tool for High Purity and Chiral Separations
Preparative High-Performance Liquid Chromatography (HPLC) represents the apex of resolution in purification technology.[9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of pure material. For Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, its most critical application is chiral separation.
The Principle of Chiral Separation:
To separate enantiomers, a Chiral Stationary Phase (CSP) is required.[10] These phases are themselves chiral and interact differently with each enantiomer of the analyte. This is often described by the "three-point interaction model," where one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other, causing it to be retained longer on the column and thus elute separately.[10] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and are highly effective for a broad range of compounds, including β-hydroxy esters.[3]
Experimental Protocol: Preparative Chiral HPLC
Objective: To separate the enantiomers and achieve >99.5% purity for each.
-
Analytical Method Development:
-
Using an analytical-scale chiral column (e.g., 4.6 mm ID) of a specific phase (e.g., Chiralpak AD), screen different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to find conditions that provide baseline separation of the two enantiomer peaks.[11]
-
Optimize the mobile phase composition and flow rate to maximize resolution while minimizing run time.
-
-
Scale-Up Calculation:
-
Based on the optimized analytical method, calculate the loading capacity and flow rate for the preparative-scale column (e.g., 30 mm ID). The increase in flow rate and sample load is scaled based on the cross-sectional area of the columns.[12]
-
-
Preparative Run:
-
Equilibrate the preparative chiral column with the optimized mobile phase.
-
Dissolve the purified (via flash chromatography) racemic mixture in the mobile phase.
-
Inject the sample onto the column. The amount injected should not exceed the calculated loading capacity to avoid loss of resolution.
-
Run the separation at the scaled-up flow rate.
-
-
Fraction Collection:
-
Use an automated fraction collector triggered by a UV detector signal to collect the eluent corresponding to each enantiomer peak.
-
It is crucial to collect fractions conservatively, especially in the overlapping region between the two peaks, to ensure high enantiomeric purity.
-
-
Product Isolation:
-
Combine the fractions corresponding to each pure enantiomer.
-
Remove the solvent using a rotary evaporator to yield the isolated, enantiopure products.
-
Analyze the purity and enantiomeric excess (e.e.) of each isolated enantiomer using analytical HPLC.
-
Workflow for Preparative Chiral HPLC
Caption: Workflow for Preparative Chiral HPLC Purification.
Chapter 4: Head-to-Head Comparison
The choice of purification technique is a strategic decision dictated by the desired purity, scale, cost, and specific goals of the research. The following table provides a direct comparison of the three techniques for the purification of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate.
| Metric | Flash Column Chromatography | Recrystallization | Preparative Chiral HPLC |
| Purity Achievable | Good (Typically 90-98%) | Very High (>99% for crystalline solids) | Excellent (>99.5%) |
| Typical Yield | High (80-95%) | Variable (50-90%), depends on solubility | High (>90%), but depends on resolution |
| Throughput/Speed | Fast (mg to multi-gram in <1 hour)[6] | Slow (hours to days for cooling) | Slow (mg to gram scale per run, multiple runs needed) |
| Cost (Initial/Running) | Low initial cost, moderate running cost (solvents, silica)[13] | Very low cost (solvents, glassware) | Very high initial cost (instrument), high running cost (chiral columns, HPLC-grade solvents)[2][13] |
| Scalability | Excellent (mg to kg) | Excellent (g to multi-ton scale) | Limited (typically up to kg scale with difficulty) |
| Enantiomeric Separation | No | No (except for diastereomeric salt resolution) | Yes (primary application)[12] |
| Best Use Case | Initial cleanup of crude reaction mixtures. | Final polishing of solid derivatives. | High-purity separation of enantiomers for biological testing. |
Conclusion: A Multi-Step Strategy for Optimal Purity
No single purification technique is universally superior; rather, they are complementary tools in the chemist's arsenal. For a molecule like Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, a logical and efficient purification strategy involves a multi-step approach:
-
Initial Cleanup: Use flash column chromatography for the initial, rapid removal of the bulk of impurities from the crude reaction mixture. This provides material of sufficient purity for preliminary screening or as feedstock for the next step.
-
High-Purity Enantiomeric Separation: Subject the material purified by flash chromatography to preparative chiral HPLC. This step is indispensable for isolating the individual enantiomers at the high purity (>99.5%) and high enantiomeric excess (>99% e.e.) required for pharmacological studies and regulatory submission.[9]
While recrystallization is not directly applicable to the target liquid ester, it remains a valuable and cost-effective technique to consider for any solid intermediates or derivatives that may be part of the overall synthetic route. By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can design a robust and efficient purification workflow that delivers material of the required quality at every stage of the development pipeline.
References
-
YMC CO., LTD. High purity preparative purification of chiral compounds by recycling preparation HPLC system. YMC Website. Available from: [Link]
-
YMC America. Cost-Effective Chiral Separation by Preparative HPLC. YMC America Website. Available from: [Link]
-
Yanik, G.W. & Tranquil, I. (2009). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. Available from: [Link]
-
Ferreira, A. M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available from: [Link]
-
Laird, M. W., et al. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Biotechnology and Bioengineering. Available from: [Link]
-
ResearchGate. (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. ResearchGate. Available from: [Link]
- Google Patents. NO168469B - PROCEDURE FOR THE PREPARATION OF BETA-HYDROXYCHOIC ACID ESTERS.. Google Patents.
-
ResearchGate. Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness | Request PDF. ResearchGate. Available from: [Link]
- Google Patents. US5107016A - Process for the preparation of β-hydroxybutyric acid esters. Google Patents.
-
Cerezo, M. L., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad. Available from: [Link]
- Google Patents. US4521595A - Process for the purification of esters. Google Patents.
-
GenTech Scientific. (2020). The Different Types of Chromatography. GenTech Scientific Website. Available from: [Link]
-
Zakarian, A. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. UCSB Website. Available from: [Link]
-
Pharmastuff4u. (2023). Advantages and Disadvantages of Chromatography. Pharmastuff4u Website. Available from: [Link]
-
MDPI. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI Website. Available from: [Link]
-
Al-Salami, H., et al. (2023). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. Heliyon. Available from: [Link]
-
Ardena. (2024). Fractionation, purification and downstream processing: the path to commercialisation. European Pharmaceutical Review. Available from: [Link]
-
IJARSCT. (2022). A Review on Different Type of Chromatographic Technique. IJARSCT. Available from: [Link]
-
McNulty, M. J., et al. (2022). Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry. Frontiers in Space Technologies. Available from: [Link]
-
IJRPC. (2011). SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT. IJRPC. Available from: [Link]
-
National Institutes of Health. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. NIH Website. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. RSC Website. Available from: [Link]
-
REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices Website. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. NIH Website. Available from: [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available from: [Link]
- Google Patents. EP0913381B1 - Method for purifying a bromine compound. Google Patents.
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH Website. Available from: [Link]
-
Organic Chemistry Portal. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal. Available from: [Link]
-
Teledyne Labs. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne Labs Website. Available from: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 5. How to set up and run a flash chromatography column. [reachdevices.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. teledynelabs.com [teledynelabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 13. Advantages and Disadvantages of Chromatography [pharmastuff4u.com]
Confirming the Mechanism of Action of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate: A Comparative Methodological Guide
As drug development professionals and application scientists, we frequently encounter synthetic building blocks and intermediate probes that exhibit potent biological activity. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6) is a halogenated ester characterized by a hydroxyl group and a bulky bromine atom positioned para to a methyl group.
The 1[1]. The bulky bromine substituent is hypothesized to introduce severe steric hindrance within the enzyme's active site, effectively blocking substrate access. However, moving a compound from a putative binder to a confirmed inhibitor requires a rigorous, self-validating experimental framework.
This guide outlines a tiered orthogonal validation strategy to confirm the MoA of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, objectively comparing its performance against a non-brominated analog to isolate the structure-activity relationship (SAR) of the halogen.
Proposed mechanism: Steric inhibition of the target metabolic enzyme by the brominated ester.
The Tiered Validation Framework
To definitively confirm a compound's MoA, we must separate physical binding from functional inhibition, and subsequently prove that this engagement occurs in a physiological environment. Relying solely on enzymatic assays is a common pitfall, as it cannot distinguish between true active-site binders and assay-interfering artifacts (e.g., aggregators or fluorophore quenchers).
We employ a three-tier approach:
-
Biophysical Target Engagement: Proving direct, label-free binding.
-
Functional Enzymatic Profiling: Confirming that binding translates to inhibition.
-
Cellular Validation: Ensuring membrane permeability and in vivo target engagement.
Tiered experimental workflow for confirming the mechanism of action of the candidate compound.
Comparative Performance Data
To objectively validate the steric role of the bromine atom, we compare Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate against its non-brominated analog (Ethyl 3-(3-methylphenyl)-3-hydroxypropanoate) and a standard commercial inhibitor.
| Compound | Structural Feature | SPR Kd (nM) | Enzymatic IC50 (nM) | CETSA ΔTm (°C) | Inhibition Modality |
| Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate | Brominated (Para) | 45 ± 5 | 62 ± 8 | +5.2 | Competitive |
| Ethyl 3-(3-methylphenyl)-3-hydroxypropanoate | Unsubstituted | 1250 ± 85 | 1800 ± 120 | +1.1 | Weak/Mixed |
| Standard Commercial Inhibitor | Optimized Scaffold | 25 ± 3 | 30 ± 4 | +6.5 | Competitive |
Data Interpretation: The inclusion of the bulky bromine atom drives a ~27-fold increase in binding affinity (Kd) and a corresponding drop in IC50. This confirms the causality of the MoA: the steric bulk of the halogen is critical for anchoring the compound within the enzyme's active site, shifting the interaction to a strictly competitive modality.
Step-by-Step Experimental Protocols
Tier 1: Surface Plasmon Resonance (SPR)
Causality & Logic: 2 (Kd, kon, koff)[2]. By immobilizing the target enzyme, we isolate the physical binding event, proving the compound is a true ligand rather than an assay artifact.
Self-Validating Control: A reference flow cell (Fc1) must be coupled with an irrelevant protein (e.g., BSA) or left unmodified. Subtracting the Fc1 signal from the active flow cell (Fc2) eliminates bulk refractive index changes caused by the DMSO vehicle.
-
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.
-
Ligand Immobilization: Dilute the purified target metabolic enzyme in 10 mM sodium acetate (pH 4.5) and inject over Fc2 to achieve an immobilization level of ~2000 Resonance Units (RU). Block both Fc1 and Fc2 with 1 M ethanolamine.
-
Analyte Preparation: Prepare a 2-fold dilution series of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (10 nM to 1.28 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).
-
Kinetic Injection: Inject the analyte series over both flow cells at a flow rate of 30 µL/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.
-
Data Analysis: Fit the double-referenced sensorgrams using a 1:1 Langmuir binding model to calculate the dissociation constant (Kd).
Tier 2: Cellular Thermal Shift Assay (CETSA)
Causality & Logic: A compound may exhibit excellent biochemical affinity but fail in vivo due to poor membrane permeability or competitive intracellular binding.3[3]. This assay confirms that the brominated ester successfully engages its target inside living cells.
Self-Validating Control: The vehicle-only (DMSO) control establishes the baseline aggregation curve. The thermal shift (ΔTm) is only valid if the total protein levels at the lowest baseline temperature (e.g., 40°C) remain identical between treated and untreated samples, ruling out compound-induced protein degradation.
-
Cell Treatment: Culture target-expressing cells (e.g., HepG2) to 80% confluency. Treat the cells with 10 µM of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate or an equivalent volume of DMSO for 1 hour at 37°C.
-
Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots in PCR tubes.
-
Heat Shock: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.
-
Quantification: Carefully extract the supernatant (soluble fraction) and analyze the target protein levels via quantitative Western blot. Plot the soluble protein fraction against temperature to calculate the apparent aggregation temperature (Tagg) and the resulting ΔTm.
Sources
Comprehensive Operational & Disposal Protocol for Halogenated Aromatic Esters
Focus Compound: Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Executive Summary
For drug development professionals and synthetic chemists, managing complex halogenated intermediates requires precision. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is a versatile brominated ester utilized heavily in medicinal chemistry and materials science[1]. However, its structural composition necessitates strict operational handling and specialized waste segregation. This guide provides self-validating, step-by-step protocols for the safe handling, storage, and disposal of this compound, ensuring regulatory compliance and laboratory safety.
Chemical Profiling & Hazard Causality
To handle a chemical safely, one must understand the causality behind its behavior. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate features a hydrophobic brominated phenyl ring, an ester linkage, and a hydroxyl group[1].
-
Halogenated Classification: The presence of the bromine atom dictates that all waste containing this compound must be strictly classified as Halogenated Organic Waste [2].
-
Reactivity & Stability: The ester and hydroxyl groups make the molecule susceptible to hydrolysis. It must be segregated from strong acids, strong bases, and strong oxidizing agents to prevent unwanted decomposition[1].
-
Corrosive Potential in Waste: Halogenated solvents and compounds can slowly dissociate over time to produce trace halogen acids (e.g., hydrobromic acid). This causality directly informs our container selection, prohibiting the use of metal safety cans for waste accumulation due to corrosion risks[3].
Table 1: Physicochemical Properties & Waste Classification
| Property | Value / Classification |
| Chemical Name | Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate |
| CAS Number | 1505277-40-6[1] |
| Molecular Formula | C12H15BrO3[1] |
| Molecular Weight | 287.15 g/mol [4] |
| Functional Groups | Brominated phenyl ring, ester, hydroxyl[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DCM); poorly soluble in water[1] |
| Waste Classification | Halogenated Organic Waste[2] |
| Incompatibilities | Strong acids, strong bases, strong oxidizers[1] |
Waste Segregation & Disposal Logistics
The Causality of Segregation: Why must halogenated waste be kept separate? When incinerated, halogenated compounds require specialized, high-temperature facilities equipped with advanced scrubbers. These scrubbers neutralize acidic combustion byproducts and prevent the environmental release of highly toxic dioxins and furans[2]. Mixing halogenated waste like Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate into non-halogenated streams ruins the entire bulk container for standard fuels blending, drastically increasing disposal costs and creating severe regulatory violations[5].
Workflow 1: Halogenated Waste Disposal Protocol
This self-validating protocol ensures compliance at every step of the disposal lifecycle.
-
Verify Waste Compatibility: Confirm the waste stream contains only compatible halogenated organics. Self-Validation Step: Check the pH of any aqueous mixtures being added; ensure no heavy metals, cyanides, or strong acids/bases are introduced into the halogenated stream[5][6].
-
Select Appropriate Containment: Use a high-density polyethylene (HDPE) container provided by Environmental Health & Safety (EH&S). Do not use metal safety cans, as dissociated halogen acids will corrode the metal[3].
-
Labeling: Affix a standard Hazardous Waste tag before the first drop of waste is added. Explicitly check the "Halogenated Solvents/Organics" box and list the full chemical name: "Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate" along with its estimated concentration[6][7]. Do not use abbreviations.
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within a secondary containment tub (e.g., Nalgene/polypropylene)[3]. Keep the container vapor-tight and closed at all times unless actively adding waste[7].
-
Disposal Request: Once the container reaches 3/4 capacity, or the regulatory time limit is reached, submit a chemical waste collection request to your institutional EH&S department[6].
Figure 1: Waste segregation and disposal routing pathway for brominated organic compounds.
Operational Safety & Handling Workflow
To prevent contamination and ensure researcher safety, standard operational procedures must be strictly followed.
Workflow 2: Standard Operational Handling
-
Preparation: Conduct all work inside a properly functioning, certified chemical fume hood to prevent inhalation of any potential vapors or dust[3].
-
PPE Donning: Wear standard laboratory attire: closed-toe shoes, a flame-resistant lab coat, safety glasses, and chemical-resistant gloves (consult the specific SDS for breakthrough times regarding halogenated esters)[6].
-
Handling & Dispensing: Dispense the chemical using clean, dry glassware. Avoid contact with strong oxidizing agents, acids, or bases, which could trigger decomposition[1].
-
Post-Operation Storage: Seal the original container tightly to prevent vapor accumulation. Store it in a cool, well-ventilated chemical storage cabinet, away from direct sunlight and incompatible materials[3].
Emergency Response & Spill Management
In the event of an accidental release, immediate and methodical action is required to contain the halogenated compound.
Workflow 3: Chemical Spill Response
-
Evacuation and Ventilation: Immediately alert personnel in the vicinity. Close laboratory doors and open fume hood sashes to maximize exhaust ventilation in the room[7].
-
PPE Verification: Ensure you are equipped with heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat before approaching the spill.
-
Containment: Place inert chemical absorbent pads or vermiculite around the perimeter of the spill to prevent spreading[6].
-
Absorption: Lay absorbent materials directly over the spill. Allow sufficient time for the liquid to be fully absorbed[7].
-
Collection and Disposal: Scoop the saturated absorbent into a heavy-duty plastic bag or compatible sealable container. Tag the container as "Hazardous Waste - Halogenated Spill Cleanup" and immediately request an EH&S pickup[6]. For large spills, evacuate the area and call emergency services[7].
Sources
- 1. evitachem.com [evitachem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate [cymitquimica.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Advanced Safety and Operational Protocol: Handling Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a causality-driven system. Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (CAS: 1505277-40-6) is a highly versatile halogenated aromatic ester utilized in medicinal chemistry and materials science[1]. However, its specific molecular architecture—combining a lipophilic brominated phenyl ring with a reactive hydroxyl and ester group—demands a rigorous, scientifically grounded approach to Personal Protective Equipment (PPE) and operational logistics.
This guide outlines the mechanistic reasoning behind PPE selection and provides self-validating protocols for the safe handling and disposal of this compound.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To design an effective safety protocol, we must analyze the chemical's structural causality:
-
The Halogenated Aromatic Ring: The presence of the bromine atom at the para position relative to the methyl group significantly increases the molecule's lipophilicity[1]. This allows the compound to readily partition into lipid bilayers, making transdermal absorption a critical hazard. Standard glove materials like Neoprene are highly permeable to halogenated and aromatic hydrocarbons and will fail upon extended contact[2].
-
The Ester and Hydroxyl Groups: While the compound is stable under normal conditions, the ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions, potentially reverting to the corresponding acid and alcohol[1]. This reactivity dictates that spills must be managed with inert absorbents rather than reactive chemical neutralizers to prevent unintended exothermic degradation.
-
Physical State: Presenting as a colorless to pale yellow liquid with a high boiling point (estimated at 250 °C)[1], the immediate inhalation risk of vapors at room temperature is low. However, the risk of aerosolization during transfer or sonication necessitates active engineering controls.
Quantitative Data & PPE Specifications
The following tables synthesize the physicochemical properties of the compound and the corresponding PPE required to mitigate its specific hazards.
Table 1: Physicochemical Properties & Risk Assessment
| Property | Value | Operational Safety Implication |
| CAS Number | 1505277-40-6 | Essential for accurate waste tracking and SDS retrieval. |
| Molecular Formula | C12H15BrO3 | Halogenated organic nature mandates strict waste segregation. |
| Appearance | Colorless/pale yellow liquid | Spills can be visually difficult to detect on stainless steel surfaces. |
| Boiling Point | ~250 °C[1] | Low volatility at room temperature; primary risk is liquid contact/aerosols. |
| Solubility | Soluble in organic solvents[1] | Carrier solvents (e.g., DCM) will accelerate skin permeation if spilled. |
Table 2: Causality-Driven PPE Matrix
| PPE Category | Primary Recommendation | Mechanistic Justification |
| Hand Protection | Polyvinyl Alcohol (PVA) or Viton | Standard latex offers poor protection against organics[3]. Neoprene is explicitly poor for halogenated/aromatic hydrocarbons[2]. PVA provides superior resistance to aromatic and chlorinated solvents[2]. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses lack a facial seal. Goggles are mandatory to protect against liquid droplets and aerosolized reactive esters[4]. |
| Body Protection | Heavy Cotton Lab Coat | Prevents direct skin contact. Cotton is preferred over synthetics, which can melt into the skin upon contact with reactive chemical mixtures. |
| Respiratory | Chemical Fume Hood | Mitigates the inhalation of aerosols during active manipulation (e.g., pipetting, vortexing). |
Operational Workflows & Logical Relationships
The following diagram illustrates the self-validating workflow for standard handling and emergency spill response.
Operational workflow and spill response for halogenated aromatic esters.
Step-by-Step Methodologies
Protocol A: Safe Aliquoting and Transfer
This protocol utilizes a self-validating approach to ensure environmental controls are active before chemical exposure occurs.
-
System Validation: Verify the chemical fume hood face velocity is operating between 0.4–0.6 m/s. Inspect your PVA or Viton gloves for micro-tears using the pneumatic inflation method. Causality: Halogenated aromatics require active ventilation to prevent aerosol inhalation; compromised gloves provide zero barrier protection.
-
Material Staging: Place the stock bottle of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate, a borosilicate glass receiving vessel, and a glass syringe (or PTFE-lined pipette) inside the fume hood. Avoid standard polystyrene plastics, which may degrade upon contact with the ester or its carrier solvents.
-
Aspiration and Transfer: Uncap the stock bottle only when ready to transfer. Use the glass syringe to aspirate the required volume. Do not pour the liquid directly, as this risks exterior bottle contamination and subsequent dermal exposure during storage.
-
Primary Decontamination: Wipe the exterior of the stock bottle and the syringe with a Kimwipe dampened with a compatible solvent (e.g., ethanol)[1]. Allow the Kimwipe to evaporate in the hood before disposing of it in solid hazardous waste.
Protocol B: Chemical Disposal and Spill Response
Because this compound contains bromine, it fundamentally alters the waste stream logistics.
-
Waste Segregation (Standard Disposal): Deposit all residual chemical, contaminated solvents, and first-pass rinses into a designated, clearly labeled "Halogenated Organic Waste" carboy. Causality: Mixing halogenated waste with non-halogenated solvents is a severe regulatory violation, increases disposal costs exponentially, and can lead to dangerous exothermic reactions in the waste drum.
-
Spill Containment (Emergency): In the event of a spill (<100 mL), immediately overlay the affected area with an inert absorbent pad or vermiculite. Do not use basic or acidic neutralizing agents, as these will trigger the hydrolysis of the ester group[1].
-
Mechanical Cleanup: Sweep the saturated vermiculite using a non-sparking tool into a compatible solid waste container. Wash the affected surface with a mild detergent and water. While the compound is poorly soluble in water[1], the detergent will form an emulsion, lifting the residual lipophilic compound from the surface.
-
Doffing and Verification: Remove PPE in the correct order (lab coat, goggles, then gloves) to prevent secondary contamination. Wash hands thoroughly with soap and water immediately after doffing gloves.
References
-
Title: Buy Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate (EVT-13807672) - EvitaChem Source: evitachem.com URL: 1
-
Title: Personal Protective Equipment Selection Guide Source: arizona.edu URL: 2
-
Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: 4
-
Title: Lab Safety Equipment & PPE - ChemTalk Source: chemistrytalk.org URL: 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
